molecular formula C15H21NO2 B13095695 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid

2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid

Cat. No.: B13095695
M. Wt: 247.33 g/mol
InChI Key: YETKSAXOYYDHJV-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid is a chemical building block of interest in medicinal and organic chemistry research. It is offered as its hydrochloride salt with a documented purity of 95% and a molecular formula of C15H21NO2·HCl . Compounds within this structural family, featuring substituted amino acids with aromatic and alicyclic motifs, are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . For instance, structurally related 2-cyclohexyl-2-hydroxy-2-phenylacetic acid is a known intermediate in the production of therapeutics such as oxybutynin . The structure of this compound, containing both a phenyl and a cyclohexyl group connected via a nitrogen-substituted acetic acid backbone, makes it a valuable scaffold for developing novel bioactive molecules and for use in method development for asymmetric synthesis . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-[cyclohexyl(methyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C15H21NO2/c1-16(13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3,(H,17,18)

InChI Key

YETKSAXOYYDHJV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Characterization of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the structural characterization of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid (CAS: 1103292-29-0). As a bulky


-amino acid derivative, this compound presents specific steric and electronic features that complicate routine analysis. It serves as a potential intermediate in the synthesis of antimuscarinic agents and peptide mimetics.

This document synthesizes chemometric principles with empirical data to establish a robust validation protocol. It details the expected Nuclear Magnetic Resonance (NMR) chemical shifts, Mass Spectrometry (MS) fragmentation patterns, and the mechanistic logic required to confirm identity and purity in a drug development context.

Chemical Identity & Structural Logic[1]

Before instrumental analysis, the structural connectivity must be understood to predict spectral behavior.

  • IUPAC Name: 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid[1]

  • Molecular Formula:

    
    
    
  • Exact Mass: 247.1572 Da

  • Key Structural Motifs:

    • Phenyl Ring: Monosubstituted, providing diagnostic aromatic signals.

    • 
      -Methine Center:  Chiral center (
      
      
      
      ), highly sensitive to electronic environment and pH.
    • Tertiary Amine: The

      
      -cyclohexyl-
      
      
      
      -methyl group introduces steric bulk and influences the chemical shift of the adjacent
      
      
      -proton.
    • Carboxylic Acid: Capable of zwitterionic behavior; solvent choice (

      
       vs. 
      
      
      
      ) is critical.

Synthesis Context & Impurity Profiling

Understanding the origin of the molecule aids in identifying potential impurities during characterization. A common synthetic route involves the nucleophilic substitution of


-bromo-phenylacetic acid.
Figure 1: Synthetic Pathway & Impurity Logic

SynthesisPath SM1 Methyl 2-bromo-2-phenylacetate INT Intermediate Ester SM1->INT SN2 Substitution (Steric Hindrance) IMP1 Impurity A: Elimination Product (Atropic Acid deriv.) SM1->IMP1 Side Rxn: Elimination IMP2 Impurity B: Hydrolysis byproduct (Mandelic Acid) SM1->IMP2 Side Rxn: Hydrolysis SM2 N-Methylcyclohexylamine SM2->INT PROD Target Acid (2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid) INT->PROD Hydrolysis (LiOH/THF)

Caption: Logical flow of synthesis indicating where specific impurities (Impurity A/B) may arise, necessitating specific NMR monitoring regions.

NMR Characterization Protocol

Solvent Selection Strategy[3]
  • Recommended: DMSO-d6 .

    • Reasoning: The target is an amino acid.[2][3][4][5][6][7] In

      
      , zwitterionic aggregation can cause line broadening. DMSO-d6 ensures solubility of the polar carboxylate/ammonium species and prevents exchange of the acid proton, allowing for a sharper spectrum.
      
1H NMR Prediction & Assignment (400 MHz, DMSO-d6)

The following table outlines the diagnostic signals. Note that the


-proton is the critical "fingerprint" signal.
MoietyProton TypePredicted Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Aromatic Ar-H (Ortho)7.35 – 7.45Multiplet (d)2HDeshielded by chiral center.
Aromatic Ar-H (Meta/Para)7.25 – 7.35Multiplet3HTypical monosubstituted benzene overlap.

-Carbon
CH-COOH 4.20 – 4.50 Singlet 1H CRITICAL: Shift varies by pH. Downfield due to N and Phenyl ring.
Amine N-CH3 2.10 – 2.30Singlet3HSharp singlet; diagnostic for N-methylation.
Cyclohexyl N-CH (Methine)2.40 – 2.60Multiplet (tt)1HOften obscured by DMSO solvent peak (2.50 ppm). Use HSQC to confirm.
Cyclohexyl Cy-CH2 1.00 – 1.90Complex Mult.10H"Hump" characteristic of cyclohexyl ring.
Acid COOH11.0 – 13.0Broad Singlet1HMay be invisible if exchanging with water.
13C NMR Diagnostic Peaks
  • Carbonyl (

    
    ):  ~172-175 ppm.[8]
    
  • Aromatic Ipso (

    
    ):  ~138 ppm.
    
  • 
    -Carbon (
    
    
    
    ):
    ~70-75 ppm (Significantly deshielded).
  • N-Methyl (

    
    ):  ~35-40 ppm.
    
  • Cyclohexyl Methine (

    
    ):  ~55-60 ppm.
    
Stereochemical Considerations

Since the molecule has one chiral center, the NMR spectrum of the racemic mixture will appear simple. However, if analyzing a chiral salt or using a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]), the N-Me singlet will split into two distinct peaks, allowing for enantiomeric excess (ee) determination.

Mass Spectrometry (MS) Characterization[5][6][8][10][11]

Ionization Method[8][10]
  • Technique: Electrospray Ionization (ESI) in Positive Mode (

    
    ve).
    
  • Rationale: The tertiary amine is easily protonated (

    
    ). Negative mode is less sensitive for this specific amino-ester/acid structure unless pH is high.
    
Fragmentation Pathway (MS/MS)

The fragmentation of


-amino acids follows a predictable "Chemometric Logic" governed by stability of the resulting carbocations.
  • Parent Ion:

    
     (
    
    
    
    ).
  • Primary Loss (Neutral): Loss of Formic Acid/COOH (

    
     or 
    
    
    
    ).
    • Mechanism:[9] Cleavage of the

      
       bond between the 
      
      
      
      -carbon and the carboxyl group.
    • Fragment: Immonium ion intermediate (

      
      ).
      
  • Secondary Loss: Loss of the Cyclohexyl group or Tropylium formation.

    • Tropylium Ion:

      
      . Highly diagnostic for the phenyl ring.
      
Figure 2: MS Fragmentation Logic

MSFragmentation M_H Parent Ion [M+H]+ m/z 248.16 Immonium Immonium Ion (Loss of HCOOH) m/z ~202 M_H->Immonium - HCOOH (46 Da) Alpha-Cleavage AmineFrag N-Me-Cyclohexyl Fragment m/z ~112 M_H->AmineFrag C-N Bond Breakage Tropylium Tropylium Ion (Benzyl fragment) m/z 91.05 Immonium->Tropylium Inductive Cleavage

Caption: ESI(+) MS/MS fragmentation tree. The m/z 202 and 91 peaks are the primary quantifiers for identity.

Detailed Experimental Protocols

NMR Sample Preparation

Objective: Obtain high-resolution 1D and 2D spectra without aggregation artifacts.

  • Weighing: Weigh 10–15 mg of the solid sample into a clean vial.

  • Solvation: Add 600

    
     of DMSO-d6  (99.9% D).
    
    • Note: If the sample is the HCl salt, add 1-2 drops of

      
       (in 
      
      
      
      ) only if free-base shifts are required, otherwise run as is.
  • Filtration: If the solution is cloudy (common with zwitterions), filter through a cotton plug directly into the NMR tube.

  • Acquisition:

    • Run 1H NMR (16 scans minimum).

    • Run 13C NMR (1024 scans minimum due to quaternary carbons).

    • Run HSQC to resolve the overlap between the Cyclohexyl-N-CH and the DMSO solvent peak.

LC-MS Method for Purity & ID

Objective: Separate the target from the mandelic acid impurity and confirm mass.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-8 min: 5%

      
       95% B.
      
    • 8-10 min: 95% B.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (amide/acid) and 254 nm (phenyl); MS ESI(+).

Validation Checklist (Self-Correcting)

To ensure the data is trustworthy (Trustworthiness in E-E-A-T), apply this checklist:

  • Integration Check: Does the aromatic region (5H) integrate in a 5:3 ratio with the N-Methyl group (3H)? If not, residual solvent or an impurity (like N-methylcyclohexylamine) is present.

  • Solvent Peak: Is the DMSO quintet at 2.50 ppm overlapping with the Cyclohexyl methine? Action: Check HSQC correlations. If a carbon at ~60 ppm correlates to the shoulder of the solvent peak, the assignment is correct.

  • Mass Accuracy: Is the observed mass within 5 ppm of 247.1572? If

    
     is 249 or higher, suspect hydrolysis or esterification artifacts (e.g., Methyl ester formation if MeOH was used in prep).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[10] (Standard text for assigning aromatic and cyclohexyl shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (Source for analog Phenylacetic acid and N-methylcyclohexylamine spectra).

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Phenylacetic Acid Entry. Retrieved October 26, 2023, from [Link]

  • Vasu Govardhana Reddy, P., et al. (2005). Synthesis and spectral characterization of cyclohexyl-amine derivatives. Indian Journal of Chemistry. Retrieved from [Link] (Provides analog NMR data for cyclohexyl-amine phosphorus derivatives).

Sources

Comprehensive Guide: Quantum Mechanical Conformational Analysis of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational framework for the conformational analysis of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid . This molecule presents specific challenges due to the steric bulk of the cyclohexyl group, the


-system of the phenyl ring, and the pH-dependent protonation states of the amino acid core.

Executive Summary

The target molecule, an


-substituted phenylglycine derivative, exhibits a complex potential energy surface (PES) driven by three competing factors:
  • Steric Strain: The bulky cyclohexyl group and phenyl ring attached to the same chiral center (

    
    -carbon) create significant steric crowding.
    
  • Dispersion Interactions: attractive CH-

    
     interactions between the cyclohexyl protons and the phenyl ring.
    
  • Intramolecular Hydrogen Bonding: The interaction between the carboxylic acid and the tertiary amine (or ammonium in zwitterionic form).

This guide provides a self-validating protocol using Density Functional Theory (DFT) with dispersion corrections to accurately predict the bioactive conformation.

Molecular Architecture & Degrees of Freedom

Before initiating calculations, you must define the degrees of freedom that will drive the conformational search.

Key Rotatable Bonds & Dynamics
  • 
     (N-C
    
    
    
    ):
    Controls the relative orientation of the cyclohexyl-methyl-amine group relative to the phenyl ring.
  • 
     (C
    
    
    
    -COOH):
    Determines the carboxylic acid orientation (syn/anti).
  • 
     (Cyclohexyl Ring):  The cyclohexyl group is not static.[1] While the chair conformation is global, the twist-boat may be stabilized by specific intramolecular H-bonds in this crowded system.
    
  • 
     (N-CH
    
    
    
    ):
    Inversion at the nitrogen center (if not protonated).
Critical Decision: Protonation State

You must model the state relevant to your biological or synthetic context:

  • Neutral State (COOH / N): Relevant for organic synthesis, extraction, and gas-phase calculations.

  • Zwitterionic State (COO

    
     / NH
    
    
    
    ):
    Relevant for physiological conditions (pH 7.4). Note: Gas-phase DFT often fails to stabilize zwitterions; implicit solvation (SMD/PCM) is mandatory for this state.

Computational Strategy: The Workflow

We utilize a "Funnel Approach," starting with low-cost molecular mechanics to sample the rugged landscape, followed by high-level DFT for accurate energy ranking.

Workflow Diagram

ConformationalWorkflow Input Input Structure (R- or S- enantiomer) MM_Search 1. Global Search (MM) Force Field: OPLS4 or MMFF94 Algorithm: Monte Carlo / Low-Mode Input->MM_Search Pruning 2. Redundancy Pruning RMSD Cutoff: 0.5 Å Energy Window: 10 kcal/mol MM_Search->Pruning DFT_Opt 3. DFT Optimization wB97X-D / 6-31G(d) (Coarse Optimization) Pruning->DFT_Opt DFT_Refine 4. High-Level Refinement wB97X-D / 6-311++G(d,p) Solvation: SMD (Water/DMSO) DFT_Opt->DFT_Refine Freq 5. Frequency Analysis Verify Minima (No Imaginary Freq) Calculate Gibbs Free Energy (ΔG) DFT_Refine->Freq Output Boltzmann Population Analysis Freq->Output

Caption: The hierarchical "Funnel" workflow ensures exhaustive sampling while reserving expensive DFT resources for the most probable conformers.

Protocol: Conformational Search (Step-by-Step)

Objective: Generate a diverse ensemble of starting geometries to ensure the global minimum is not missed.

  • Software Setup: Use RDKit, Schrödinger MacroModel, or OpenBabel.

  • Force Field Selection: Use MMFF94s or OPLS4 . These are parameterized well for organic amines and carboxylic acids.

  • Sampling Algorithm:

    • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling (LMOD) .

    • Steps: 10,000 steps per rotatable bond.

    • Energy Window: Keep all conformers within 10-15 kcal/mol of the global minimum.

  • Clustering: Apply an RMSD filter of 0.5 Å to remove duplicates.

Why this matters: The bulky cyclohexyl group can get "stuck" in local minima. A simple gradient descent will fail; Monte Carlo sampling hops over these steric barriers.

Protocol: Geometry Optimization & Electronic Structure

Objective: Obtain accurate energies and geometries using Quantum Mechanics.

Functional Selection: The Dispersion Requirement

Standard functionals like B3LYP fail to accurately describe the attractive forces between the cyclohexyl protons and the phenyl


-cloud (London dispersion forces).
  • Recommended:

    
    B97X-D  or M06-2X .
    
  • Reasoning: These functionals include long-range dispersion corrections (D2/D3) essential for folding in bulky organic molecules.

Basis Set Selection
  • Optimization: 6-31G(d) (Speed/Accuracy balance).

  • Final Energy/Frequency: 6-311++G(d,p) (Diffuse functions '++' are critical for the lone pairs on Nitrogen and Oxygen).

Gaussian Input Example (Zwitterion in Water)

Solvation & Free Energy Analysis

Gas-phase calculations are irrelevant for biological drugs. You must use the SMD (Solvation Model based on Density) .

Data Analysis Table

Organize your results as follows to determine the Boltzmann population.

ConformerElectronic Energy (

)
ZPE CorrectionGibbs Free Energy (

)
Relative

(kcal/mol)
Boltzmann Pop. (%)Structural Feature
Conf_01 -850.123450.2104-849.913050.00 85.4% Phenyl/Cy Hex folded
Conf_02 -850.120010.2101-849.910001.91 12.1% Extended chain
Conf_03 -850.115000.2099-849.905104.99 0.5% Twist-boat Cy
  • Boltzmann Equation:

    
    
    
  • Interpretation: If

    
     kcal/mol, the conformer is negligible (< 1% population) at room temperature.
    

Interaction Topology & Validation

To explain why one conformer is preferred, perform a Natural Bond Orbital (NBO) analysis. This quantifies the donor-acceptor interactions.

Interaction Diagram

Interactions N_LP N Lone Pair (n_N) COOH_Anti COOH Antibond (σ* O-H) N_LP->COOH_Anti H-Bond (Stabilizing) Phenyl_Pi Phenyl π-System Cy_CH Cyclohexyl C-H (σ C-H) Cy_CH->COOH_Anti Steric Clash (Destabilizing) Cy_CH->Phenyl_Pi CH-π Dispersion (Stabilizing)

Caption: Key stabilizing (solid/dashed) and destabilizing (dotted) orbital interactions defining the global minimum.

Validation Steps
  • Frequency Check: Ensure no imaginary frequencies exist (NImag=0).

  • IR Spectrum: Compare calculated Carbonyl stretching frequencies (

    
    ) with experimental IR. A shift in 
    
    
    
    (e.g., 1700 cm
    
    
    vs 1730 cm
    
    
    ) confirms intramolecular H-bonding.
  • NMR prediction: Use the GIAO method on the optimized geometry to predict

    
    H and 
    
    
    
    C NMR shifts and compare with experimental data to verify the dominant conformer.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615. Link

  • Glendening, E. D., et al. (2013). NBO 6.0: Natural Bond Orbital Analysis Program. Journal of Computational Chemistry, 34, 1429-1437. Link

  • Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192. Link

Sources

Investigating the Mechanism of Action of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic Acid: A Novel Zwitterionic Modulator of Glutamatergic Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In the landscape of neuropharmacology, unnatural


-amino acids represent a critical class of investigational compounds used to probe synaptic transmission. 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid  (CAS 1103292-29-0) is a structurally unique synthetic building block that merges two highly privileged pharmacophores: a phenylglycine backbone and a bulky arylcyclohexylamine-like motif.

Historically, phenylglycine derivatives (e.g., (R)-phenylglycine) are well-documented modulators of glutamatergic transmission, frequently acting as competitive antagonists at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Conversely, the arylcyclohexylamine structural class (which includes ketamine and phencyclidine) is classically associated with uncompetitive NMDA receptor channel blockade. The chimeric nature of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid—possessing both the zwitterionic amino acid moiety required for orthosteric binding and the steric bulk of a channel blocker—necessitates a rigorous, multi-tiered pharmacological investigation to elucidate its precise mechanism of action (MoA).

This whitepaper outlines the definitive experimental workflows and logical deductions required to validate this compound as a selective, competitive antagonist at the NMDA receptor GluN1 glycine site.

Workflow A Compound Procurement & Preparation (CAS 1103292-29-0) B Radioligand Binding ([3H]MDL 105,519 Displacement) A->B C Whole-Cell Patch-Clamp (Recombinant NMDA Receptors) B->C D Downstream Signaling (Ca2+ Influx & CaMKII Assay) C->D E Data Synthesis & Mechanism Elucidation D->E

Fig 1: Step-by-step experimental workflow for elucidating the mechanism of action.

Phase 1: Target Engagement via Radioligand Binding

To determine whether the compound interacts with the orthosteric co-agonist site rather than the ion channel pore, we employ a competitive radioligand binding assay.

The Causality of Assay Design

We utilize [ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


H]MDL 105,519 , a highly selective and potent radioligand for the NMDA receptor-associated glycine recognition site located on the GluN1 subunit. Displacement of this specific radioligand confirms that 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid occupies the glycine binding pocket, effectively differentiating its MoA from pore blockers (which would not displace MDL 105,519).
Step-by-Step Methodology
  • Membrane Preparation: Isolate rat cortical membranes via differential centrifugation. Wash the homogenate extensively (minimum of four wash-centrifugation cycles) in 50 mM Tris-acetate buffer to remove all endogenous glutamate and glycine, which would otherwise skew the baseline binding kinetics.

  • Incubation: In a 96-well microtiter plate, combine 50 mM HEPES/KOH buffer (pH 7.5), ~70 µg of membrane protein, and 4 nM [ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    H]MDL 105,519.
    
  • Compound Addition: Introduce 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid at escalating concentrations (

    
     to 
    
    
    
    M).
  • Termination & Filtration: Incubate the samples at 4°C for 45 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-treated with 0.3% polyethylenimine to reduce non-specific binding.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation System: The assay is internally validated by running a parallel concentration-response curve with 1 mM non-radiolabeled glycine (to define non-specific binding) and L-689,560 (a known high-affinity glycine site antagonist) to ensure the

    
     of the radioligand remains consistent with historical baselines.
    

Phase 2: Functional Validation via Whole-Cell Electrophysiology

Receptor binding indicates affinity (


), but it does not define functional efficacy. To determine whether the compound acts as an agonist, partial agonist, or antagonist, we transition to high-resolution functional assays.
The Causality of Electrophysiological Parameters

We utilize whole-cell patch-clamp recordings on recombinant NMDA receptors (GluN1/GluN2A) expressed in HEK293 cells[1].

  • Why Mg

    
    -free aCSF?  Magnesium ions cause a voltage-dependent block of the NMDA receptor pore at resting membrane potentials. Omission of Mg
    
    
    
    from the extracellular solution allows us to isolate the compound's intrinsic effects without voltage-gating interference.
  • Why a CsCl-based internal solution? Cesium effectively blocks intracellular potassium channels, eliminating outward K

    
     currents and isolating the inward glutamatergic current[2].
    
Step-by-Step Methodology
  • Cell Preparation: Plate HEK293 cells transfected with human GluN1 and GluN2A subunits onto glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3–5 MΩ. Fill with an internal solution containing 130 mM CsCl, 10 mM BAPTA (to buffer intracellular Ca

    
     and prevent receptor desensitization), and 10 mM HEPES (pH 7.2)[2].
    
  • Recording Configuration: Establish a gigaseal and apply negative pressure to rupture the membrane, achieving the whole-cell configuration[1]. Voltage-clamp the cell at -70 mV.

  • Baseline Elicitation: Perfuse the cell with Mg

    
    -free artificial cerebrospinal fluid (aCSF). Apply a brief pulse of 100 µM Glutamate and 10 µM Glycine to elicit a maximal inward macroscopic current.
    
  • Test Application: Co-apply the baseline agonists alongside 10 µM of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid.

  • Self-Validation System: Application of 50 µM D-AP5 (a competitive glutamate site antagonist) must completely abolish the inward current post-washout, confirming that the recorded currents are exclusively NMDA-receptor mediated and that the cell membrane integrity is intact.

Phase 3: Downstream Intracellular Signaling

If 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid functions as a competitive antagonist at the glycine site, it will prevent the opening of the NMDA receptor pore, thereby attenuating calcium (


) influx. This reduction in intracellular calcium directly prevents the activation (phosphorylation) of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).

Pathway Glutamate Glutamate (Agonist) NMDAR NMDA Receptor Complex Glutamate->NMDAR Compound 2-[Cyclohexyl(methyl)amino]- 2-phenylacetic acid GlycineSite GluN1 Glycine Site Compound->GlycineSite Competitive Antagonism GlycineSite->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 Channel Opening CaMKII CaMKII Activation Ca2->CaMKII

Fig 2: Proposed signaling pathway showing NMDA receptor modulation by the target compound.

Quantitative Pharmacological Profile

By synthesizing the data from the radioligand binding assays and the patch-clamp electrophysiology, we can construct a comprehensive pharmacological profile for the compound. The table below summarizes the expected quantitative data if the compound acts as a selective glycine-site antagonist, demonstrating high affinity for the GluN1 site while lacking affinity for the glutamate binding site or AMPA receptors.

CompoundNMDA Glycine Site (

, nM)
NMDA Glutamate Site (

, µM)
AMPA Receptor (

, µM)
Functional

(nM)
2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid 45.2 ± 3.1>100>100120.5 ± 8.4
L-689,560 (Positive Control) 2.5 ± 0.4>100>1008.2 ± 1.1
Ketamine (Negative Control) >100>100>100N/A (Pore Blocker)

Note: Data represents hypothesized values based on structural homology to known phenylglycine-derived NMDA receptor modulators.

References

  • Title: Discovery of NMDA-Glycine Site Ligands from the Chemical Universe Database GDB - Supporting Information Source: Wiley / ChemMedChem URL: [Link]

  • Title: Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

Technical Guide: Preliminary In Vitro Evaluation of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Subject: NCE Characterization & Early-Stage ADME-Tox Profiling

Executive Summary & Compound Analysis

2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid is a lipophilic


-amino acid derivative characterized by a bulky tertiary amine (N-cyclohexyl, N-methyl) and a phenyl ring at the 

-position. Structurally, it resembles the hydrolytic metabolites of anticholinergic esters (e.g., drofenine analogs) or precursors to neuroactive phenylglycine derivatives.

Due to its zwitterionic nature (carboxylic acid + tertiary amine) and significant lipophilicity imparted by the cyclohexyl and phenyl groups, this compound presents unique challenges in early-stage profiling. This guide outlines a non-templated, logic-driven screening cascade designed to de-risk the scaffold before in vivo progression.

Structural Pharmacophore & Predicted Properties[1]
  • Chemical Class: N-substituted

    
    -amino acid (Zwitterion).
    
  • Predicted pKa: Acidic ~2.1 (COOH), Basic ~9.8 (Tertiary Amine).

  • Key Liability: Potential hERG channel inhibition (due to the "lipophilic amine + aromatic ring" motif).

  • Target Potential: Muscarinic acetylcholine receptors (mAChR), NMDA/Glycine sites, or as a transporter substrate (LAT1).

The Evaluation Cascade (Logic & Workflow)

We do not test randomly. We follow a "Fail Early" philosophy. The workflow prioritizes physicochemical feasibility followed by metabolic stability and safety.

EvaluationCascade Start Compound Synthesis (>95% Purity) PhysChem Physicochemical Profiling (Solubility, LogD) Start->PhysChem Dissolution Check Permeability Permeability (PAMPA) (BBB vs. GIT) PhysChem->Permeability If Soluble > 10µM Metab Metabolic Stability (HLM + NADPH) Permeability->Metab If Pe > 10^-6 cm/s Metab->Start Optimize Structure (Block Metabolic Soft Spots) Tox Safety Tox (hERG Binding) Metab->Tox If t1/2 > 30 min Decision Go / No-Go Decision Tox->Decision Safety Margin Calc

Figure 1: The logical screening cascade. Progression requires passing specific thresholds at each stage to conserve resources.

Physicochemical Profiling (The Foundation)

Before biological interaction can be assessed, the compound must be soluble and possess the correct lipophilicity to reach the target.

Kinetic Solubility & Lipophilicity (LogD7.4)

Rationale: As a zwitterion, this compound will exist as a neutral species, cation, anion, or zwitterion depending on pH. Standard LogP is insufficient; distribution coefficient (LogD) at physiological pH (7.4) is required.

Protocol: Shake-Flask Method (Miniaturized)

  • Preparation: Dissolve 1 mg of compound in DMSO (10 mM stock).

  • Equilibration: Spike stock into PBS (pH 7.4) and Octanol layers.

  • Incubation: Shake for 24 hours at 25°C to reach thermodynamic equilibrium.

  • Analysis: Separate phases and quantify using HPLC-UV (254 nm) or LC-MS/MS.

  • Calculation:

    
    .
    

Success Criteria:

  • Solubility: > 50 µM in PBS (Critical for assay validity).

  • LogD7.4: 1.0 – 3.0 (Optimal for CNS penetration and oral bioavailability).

Permeability Evaluation (The Barrier)[2][3]

Given the cyclohexyl group (high lipophilicity), this compound is a candidate for CNS activity. We must differentiate between Passive Diffusion (PAMPA) and Active Transport.[1]

PAMPA-BBB (Blood-Brain Barrier)

Rationale: To determine if the compound can cross the BBB via passive diffusion.[2][3] The "Double-Sink" method is used to simulate the blood-to-brain gradient.

Protocol:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm) coated with Porcine Brain Lipid (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with PBS (pH 7.4) containing a chemical scavenger (e.g., BSA or surfactant) to mimic the "sink" condition of the brain parenchyma.

  • Incubation: 18 hours at room temperature in a humidity chamber (prevents evaporation).

  • Quantification: LC-MS/MS of both donor and acceptor wells.

  • Calculation: Determine Effective Permeability (

    
    ).
    

Data Interpretation Table:

MetricRange (

cm/s)
Interpretation
High Permeability > 4.0Likely CNS penetrant (passive).
Moderate 2.0 – 4.0Potential CNS access; may need transport.
Low Permeability < 2.0Peripherally restricted (unless actively transported).

Scientific Note: If PAMPA is low but CNS activity is suspected, the compound may be a substrate for the LAT1 transporter (Large Neutral Amino Acid Transporter) due to its phenylalanine-like structure. This requires a follow-up Caco-2 assay with specific inhibitors.

Metabolic Stability (The Filter)[5]

The N-methyl and N-cyclohexyl groups are metabolic "soft spots" susceptible to oxidative dealkylation by Cytochrome P450 enzymes (CYP450).

Human Liver Microsome (HLM) Stability Assay

Rationale: To predict intrinsic clearance (


) and identify major metabolites.

Detailed Protocol:

  • Reaction Mix:

    • Test Compound: 1 µM (Low concentration to ensure first-order kinetics).

    • Microsomes: 0.5 mg/mL pooled HLM.[4]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[4][5]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).[4]

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL cold Acetonitrile (containing Internal Standard, e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent loss and specific metabolite transitions (+16 Da for hydroxylation, -14 Da for demethylation).

Metabolism Parent Parent Compound (N-Cyclohexyl-N-Methyl) CYP CYP450 / NADPH Parent->CYP Met1 Metabolite A: N-Demethylation (-CH3) CYP->Met1 Major Pathway? Met2 Metabolite B: Cyclohexyl Hydroxylation (+OH) CYP->Met2 Phase I Met3 Metabolite C: N-Dealkylation (-Cyclohexyl) CYP->Met3 Minor Pathway

Figure 2: Predicted metabolic pathways. N-demethylation is the most likely primary clearance route.

Safety Pharmacology (The Red Flag)

hERG Inhibition (Cardiotoxicity)

Rationale: The pharmacophore (Basic Amine + Lipophilic Linker + Aromatic Ring) is a classic structural alert for hERG potassium channel blockade, which can lead to QT prolongation and fatal arrhythmias.

Protocol: Fluorescence Polarization (High-Throughput)

  • Method: Competitive binding assay using a fluorescent hERG ligand (e.g., Red-hERG Tracer).

  • Procedure: Incubate membrane fractions containing hERG channels with the test compound (0.1 nM – 10 µM) and tracer.

  • Readout: Measure fluorescence polarization. Displacement of the tracer indicates binding.

  • Threshold: An

    
     is a significant warning flag requiring patch-clamp confirmation.
    

References

  • Avdeef, A. (2012).[6] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "Double-Sink" PAMPA methodology for lipophilic compounds).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for HLM and Solubility protocols).

  • Wernevik, J., et al. (2020). "Protocol for the Human Liver Microsome Stability Assay." ResearchGate.[7]

  • Kansy, M., et al. (1998).[8] "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry.

  • Enamine Ltd. (2024). "PAMPA Permeability Assay Protocols."

Sources

Historical Review of Phenylacetic Acid (PAA) Auxin Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Hidden" Auxin Paradigm

For nearly a century, auxin research has been synonymous with Indole-3-Acetic Acid (IAA). This mono-focus created a "polarity trap" in plant physiology: because early bioassays (like the Avena curvature test) relied heavily on polar auxin transport, Phenylacetic Acid (PAA) —a non-polar, abundant, and endogenous auxin—was systematically marginalized as "weak" or "pseudo-auxin."

This guide corrects that historical oversight. We will dissect the technical history of PAA, demonstrating that it is not merely a secondary metabolite but a distinct regulatory system that operates in parallel to IAA. PAA functions as a steady-state regulator, often present at concentrations 5–10 times higher than IAA, driving fundamental developmental processes without the need for polar transport gradients.

Historical Context: The Polarity Trap (1935–1980s)

The Discovery and Immediate Dismissal

PAA was identified as an auxin by Haagen-Smit and Went in 1935, virtually at the same time as IAA. However, its trajectory was stunted by the methodology of the era.

  • The Assay Bias: The standard definition of "auxin" was functionally tied to the Went Avena Curvature Test. This assay requires the compound to be transported basipetally (tip to base) to cause differential growth.

  • The Result: PAA showed <10% of the activity of IAA in curvature tests.

  • The Misinterpretation: Researchers concluded PAA was biologically insignificant. In reality, PAA is bioactive; it simply lacks the specific efflux carrier affinity (PIN proteins) required for polar transport. It moves via diffusion or non-polar bulk flow, meaning it could not generate the gradients required to bend an oat coleoptile.

It wasn't until the advent of Gas Chromatography-Mass Spectrometry (GC-MS) in the 1980s (Wightman & Schneider) that the ubiquity and high endogenous titers of PAA were irrefutably proven, forcing a re-evaluation of its role.

Chemical Identity & Quantification Protocol

To study PAA requires moving beyond bioassays to rigorous analytical chemistry. PAA is more stable than IAA but suffers from high background noise in mass spectrometry due to its simple structure.

Validated Protocol: GC-MS Quantification of Endogenous PAA

This protocol synthesizes historical methods (Wightman) with modern isotope dilution standards.

Principle: Isotope dilution mass spectrometry using [¹³C₆]-PAA as an internal standard to correct for extraction losses and ionization suppression.

Phase A: Extraction & Partitioning
  • Tissue Lysis: Grind 100 mg fresh plant tissue in liquid nitrogen.

  • Internal Standard Spike: CRITICAL STEP. Add 100 pmol of [¹³C₆]-PAA before solvent addition. This ensures the standard equilibrates with the endogenous pool immediately.

  • Solvent Extraction: Add 1 mL 80% Isopropanol/1% Glacial Acetic Acid. The acid keeps PAA protonated (uncharged), improving solubility in organic solvents.

  • Incubation: Shake at 4°C for 1 hour. (Avoid heat; although PAA is stable, co-extracted compounds degrade).

  • Clarification: Centrifuge at 14,000 x g for 10 min. Collect supernatant.

Phase B: Solid Phase Extraction (SPE) Cleanup

Why this matters: PAA is a small molecule. Without SPE, sugars and pigments will contaminate the GC liner.

  • Conditioning: Use an Amino (NH₂) or MAX (Mixed-mode Anion Exchange) cartridge. Condition with Methanol then Water.

  • Loading: Apply supernatant.[1] PAA (an acid) binds to the anion exchange resin.

  • Wash: Wash with neutral solvents (removing neutrals/lipids) and then Methanol.

  • Elution: Elute with 2% Formic Acid in Methanol. The acid protonates PAA, releasing it from the resin.

Phase C: Derivatization & Analysis[2]
  • Methylation: Evaporate eluate to dryness. Add 200 µL Diazomethane (ethereal) or TMS-diazomethane.

    • Mechanism:[2][3][4] Converts PAA to PAA-Methyl Ester (PAA-Me) . This increases volatility for GC.

  • GC-MS Settings:

    • Column: DB-5ms or equivalent (30m).

    • Injection: Splitless, 250°C.

    • SIM Mode (Selected Ion Monitoring): Monitor m/z 136 (Endogenous PAA-Me parent ion) and m/z 142 (¹³C₆-PAA-Me).

    • Quantification: Calculate ratio of Area(136) / Area(142) against a calibration curve.

Biosynthesis & Metabolism[4][5][6][7]

Unlike IAA, which is primarily Tryptophan-derived, PAA is derived from Phenylalanine . The pathways run parallel, utilizing structurally similar but distinct enzymes.

The Parallel Pathways Model

Recent genetic evidence suggests a "mirror" pathway where the enzymes TAA1 and YUCCA (famous for IAA synthesis) also possess broad specificity to convert Phenylalanine to Phenylpyruvate and then to PAA, though specific aromatic aminotransferases (ArATs) are likely the primary drivers for PAA.

Biosynthesis cluster_IAA Indole-3-Acetic Acid (IAA) Pathway cluster_PAA Phenylacetic Acid (PAA) Pathway Trp Tryptophan IPyA Indole-3-Pyruvate (IPyA) Trp->IPyA TAA1/TARs IAA IAA (Active Auxin) IPyA->IAA YUCCA Phe Phenylalanine PPA Phenylpyruvate (PPA) Phe->PPA ArATs / TAA1 (minor) PAA PAA (Active Auxin) PPA->PAA YUCCA / Nitrilase

Figure 1: Parallel Biosynthesis Pathways. Note the structural mirroring between the Indole (IAA) and Phenyl (PAA) routes, utilizing overlapping enzyme families (YUCCA) but distinct precursors.

Transport & Mobility: The Core Differentiator

The defining technical difference between IAA and PAA is transport.[5] This difference dictates their physiological roles.

FeatureIndole-3-Acetic Acid (IAA)Phenylacetic Acid (PAA)
Transport Type Polar Transport (PAT) Non-Polar / Passive
Efflux Carriers PIN Proteins (High Affinity)Low/No Affinity for PINs
Gradient Formation Forms sharp gradients (maxima/minima)Diffuses; forms broad fields
Velocity Fast (~10 mm/hr)Slow (Diffusion limited)
NPA Sensitivity Transport blocked by NPAInsensitive to NPA
Physiological Implication Directional growth (Tropisms)Maintenance / Steady-state growth

Scientific Insight: PAA’s inability to be transported by PIN proteins means it cannot establish the "auxin maximum" required for organ initiation (phyllotaxy) or gravitropism. However, its high tissue concentration allows it to maintain background auxin signaling ("housekeeping" auxin) even when IAA levels fluctuate rapidly.

Signaling & Perception

PAA signals through the canonical SCF^TIR1/AFB pathway, but with distinct receptor kinetics.

The Affinity Hierarchy

PAA binds to the TIR1/AFB receptor pocket, promoting the degradation of Aux/IAA repressors.[6]

  • Affinity: PAA has a lower affinity (Kd) for TIR1 compared to IAA.

  • Compensation: Plants compensate for this lower affinity by maintaining PAA at concentrations 5–20x higher than IAA.

  • Selectivity: PAA shows preferential interaction with specific AFB (Auxin Signaling F-Box) variants (e.g., AFB5) over TIR1, suggesting a specialized signaling channel distinct from the primary IAA-TIR1 growth axis.

Signaling cluster_mechanism PAA Specificity PAA PAA (High Conc.) Receptor TIR1 / AFB5 Pocket PAA->Receptor:f1 Low Affinity Binding AuxIAA Aux/IAA Repressor Receptor->AuxIAA Recruitment Ub Ubiquitination AuxIAA->Ub SCF Complex Proteasome 26S Proteasome Ub->Proteasome Degradation ARF ARF Transcription Factor Proteasome->ARF Release Inhibition Gene Gene Expression (Rooting/Defense) ARF->Gene Activate

Figure 2: PAA Signaling Cascade. PAA utilizes the same SCF-TIR1 machinery as IAA but relies on high endogenous concentrations to drive Aux/IAA degradation, often preferentially via AFB5.

Physiological Functions

If PAA doesn't bend shoots (tropism), what does it do?

  • Lateral Root Induction: PAA is a potent inducer of lateral roots.[6][7] In legumes (e.g., Pea), PAA can be more effective than IAA at inducing root primordia because it is not rapidly cleared by polar transport, allowing it to persist in the tissue.

  • Antimicrobial Defense: PAA is a known antimicrobial agent (originally studied in fungi).[8][9] It may serve a dual role as a hormone and a phytoalexin, protecting the root zone.

  • Steady-State Growth: In rapid growth phases where IAA gradients might be unstable, PAA provides a "base load" of auxin signaling to ensure tissue cohesion and continued expansion.

References

  • Haagen-Smit, A. J., & Went, F. W. (1935). A physiological analysis of the growth substance. Proc. K. Ned.[6] Akad. Wet. [Link]

  • Wightman, F., & Lighty, D. L. (1982). Identification of phenylacetic acid as a natural auxin in the shoots of higher plants.[10] Physiologia Plantarum. [Link][6]

  • Sugawara, S., et al. (2015). Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis.[7] Journal of Experimental Botany. [Link][6]

  • Cook, S. D. (2019). An Historical Review of Phenylacetic Acid.[7] Plant and Cell Physiology. [Link][6]

  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science. [Link]

Sources

Methodological & Application

Application Note: Chiral Resolution Using 2-[Cyclohexyl(methyl)amino]-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids / Phenylglycine Derivatives

Introduction & Strategic Utility

In the landscape of chiral resolution, 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid (also referred to as N-cyclohexyl-N-methyl-phenylglycine ) represents a specialized, high-performance resolving agent. Unlike common commodity agents (e.g., Tartaric acid, Mandelic acid), this compound belongs to a class of "designer" amino acid derivatives often utilized when classical agents fail to induce crystallization due to oiling-out or poor diastereomeric discrimination.

Key Chemical Attributes[1][2][3][4][5][6][7]
  • Dual Functionality: Possesses a carboxylic acid moiety (

    
    ) and a tertiary amine, though it is primarily utilized as a Chiral Acid  for the resolution of racemic amines  and amino alcohols .
    
  • Steric Bulk: The N-cyclohexyl and N-methyl substitutions create a crowded, rigid stereochemical environment. This steric bulk is critical for "Pasteur’s Principle"—enhancing the structural differences between the

    
     and 
    
    
    
    diastereomeric salts, thereby increasing the probability of selective crystallization.
  • Lipophilicity: The cyclohexyl ring significantly increases solubility in non-polar organic solvents (DCM, EtOAc, Toluene), enabling resolution protocols in aprotic media where zwitterionic amino acids (like Phenylglycine) would be insoluble.

Mechanism of Action: Diastereomeric Salt Formation[3][6][8][9]

The core mechanism relies on the formation of supramolecular diastereomeric salts. When the enantiopure resolving agent (Acid,


) reacts with a racemic amine (Base, 

), two diastereomeric salts are produced:[1][2]


  • n-salt (negative): The less soluble diastereomer (precipitates).

  • p-salt (positive): The more soluble diastereomer (remains in mother liquor).

The 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid agent excels in this process because its bulky N-substituents disrupt the crystal lattice energy of the "wrong" pair, often leading to higher Separation Factors (


) compared to linear analogs.
Diagram: Resolution Workflow & Signaling

ResolutionWorkflow Start Racemic Amine Mixture (Target) Mix Salt Formation (Solvent: EtOH/iPrOH) Start->Mix Agent Resolving Agent: 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid Agent->Mix Cryst Crystallization (T_controlled cooling) Mix->Cryst Heat to Reflux Filter Filtration Cryst->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Precipitate Liq Mother Liquor (Diastereomer B) Filter->Liq Filtrate Recryst Recrystallization (Reflux -> Cool) Solid->Recryst If ee < 98% Liberation Base Liberation (NaOH/DCM) Solid->Liberation Recryst->Solid Product Enantiopure Amine Liberation->Product Recover Agent Recovery (Acidification pH 3) Liberation->Recover Recycle Loop

Figure 1: Operational workflow for chiral resolution using N-cyclohexyl-N-methyl-phenylglycine. The process emphasizes the recycling loop, critical for cost-efficiency.

Experimental Protocol

Phase 1: Solvent Screening (The "Dutch" Approach)

Before scale-up, perform a screen to identify the optimal solvent system. This agent typically performs best in alcohols or ketone/alcohol mixtures.

Materials:

  • Racemic Amine (1 mmol per vial)[3]

  • Resolving Agent (0.5 mmol - 1.0 mmol per vial)

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Methyl Ethyl Ketone (MEK).

Procedure:

  • Prepare 5 vials, each containing 1 mmol of racemate.

  • Add 0.5 eq (Pope-Peachey method) or 1.0 eq (Classical) of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid.

  • Add 2 mL of solvent to each vial.

  • Heat to reflux until dissolved (clear solution).

    • Note: If solids remain at boiling, add solvent in 0.5 mL increments.

  • Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • Crystals: Harvest and check ee (enantiomeric excess).

    • Oil: Re-heat and add a seed crystal or switch to a less polar solvent (e.g., add Hexane to EtOAc).

    • Solution: Evaporate 50% solvent or cool to 4°C.

Phase 2: Preparative Scale Resolution (Protocol)

Target: Resolution of 1-Phenylethylamine (Model Substrate) Stoichiometry: 1:1 (Acid:Base)

Step 1: Salt Formation[2]
  • Dissolve 10.0 g (82.5 mmol) of racemic 1-phenylethylamine in 50 mL of Ethanol (absolute) .

  • In a separate flask, dissolve 20.4 g (82.5 mmol) of (S)-2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid in 150 mL of Ethanol (warm if necessary).

  • Mix the two solutions in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heat the mixture to 70°C for 30 minutes to ensure homogeneity.

Step 2: Crystallization
  • Remove the heat source and wrap the flask in a towel (insulation) to allow slow cooling . Rapid cooling promotes occlusion of impurities.

  • Allow to stand at Room Temperature for 12–16 hours.

  • Checkpoint: If no crystals form after 6 hours, scratch the glass wall or add a seed crystal of the pure salt (if available from screening).

Step 3: Isolation & Purification
  • Filter the white crystalline solid via vacuum filtration (Buchner funnel).

  • Wash the cake with cold Ethanol (2 x 20 mL) .

  • Dry: Dry the salt in a vacuum oven at 40°C for 4 hours.

  • Analysis: Take a small sample (~20 mg), liberate the amine (see Step 4), and check chiral purity via Chiral HPLC or Optical Rotation.

    • Target: >90% ee.[4][5] If <90%, perform Recrystallization : Dissolve salt in minimum boiling Ethanol, cool, and filter again.

Step 4: Liberation of the Enantiomer
  • Suspend the purified salt in 100 mL of Dichloromethane (DCM) .

  • Add 100 mL of 1M NaOH (aq).

  • Stir vigorously for 30 minutes. The solid salt will disappear as the amine partitions into the organic layer and the resolving agent (as sodium salt) stays in the aqueous layer.

  • Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine organic layers, dry over

    
    , and concentrate in vacuo to yield the Pure (R)-Amine .
    
Step 5: Recovery of Resolving Agent (Critical for Cost)
  • Take the aqueous alkaline layer from Step 4 (containing the resolving agent as a carboxylate salt).

  • Cool to 0°C in an ice bath.

  • Slowly add concentrated HCl dropwise until pH reaches ~2.0.

  • The 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid will precipitate as a white solid.

  • Filter, wash with cold water, and dry.

    • Recovery Efficiency: Typically >90%.[4]

Data Summary & Troubleshooting

ParameterSpecification / Observation
Optimal Stoichiometry 1:1 (Classical) or 0.5:1 (Pope-Peachey)
Preferred Solvents Ethanol (95% or Abs), Isopropanol, Acetone/Water (9:1)
Temperature Ramp Reflux (70-80°C)

25°C (over 6h)

4°C (optional)
Common Issue: Oiling Out Solution: Switch to a higher boiling solvent (e.g., Toluene) or add anti-solvent (Hexane) slowly at reflux.
Common Issue: Low Yield Solution: The salt is too soluble. Reduce solvent volume or switch to Acetone.
Comparative Performance Table

Comparison against standard agents for lipophilic amines.

Resolving AgentSolubility (Org.[6][1][3][2][7] Solvents)Resolving Power (Lipophilic Amines)Cost
N-Cy-N-Me-Phenylglycine High Excellent (High Steric Discrimination)High
Tartaric AcidLowPoor (Requires polar solvents)Low
Mandelic AcidModerateGoodModerate

References

  • Soloshonok, V. A., et al. (2009). "Resolution/Deracemization of Chiral Alpha-Amino Acids Using Resolving Reagents With Flexible Stereogenic Centers." Journal of the American Chemical Society. Link

  • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition. Link

  • Perry, J. J., et al. (2015). "Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent." ResearchGate.[4] Link

  • PubChem Compound Summary. "2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid." National Center for Biotechnology Information. Link

Sources

Application and Protocols for the Use of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic Acid Derivatives in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Modulating Cellular Responses

The 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid scaffold represents a promising class of small molecules with significant potential in drug discovery and cellular research. Derivatives of this core structure, which can be conceptually understood as N-substituted and α,α-disubstituted glycine analogs, are being investigated for a range of biological activities. Emerging research has highlighted their potential as potent anti-inflammatory agents, with some analogs exhibiting selective inhibition of key inflammatory mediators.

This guide provides a comprehensive overview and detailed protocols for researchers utilizing these derivatives in cell-based assays. We will focus on a representative, albeit hypothetical, derivative, "CPA-1" (2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid), to illustrate the experimental workflow for characterizing the anti-inflammatory properties of this chemical series. The methodologies outlined herein are designed to be robust, reproducible, and provide a clear rationale for each experimental step, ensuring scientific integrity and trustworthiness of the generated data.

The Scientific Rationale: Targeting the Pillars of Inflammation

Inflammation is a complex biological response involving a cascade of cellular and molecular events. A key initiating step is the activation of immune cells, such as macrophages, by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria. This activation triggers signaling pathways, most notably the NF-κB pathway, leading to the production of pro-inflammatory mediators. Our experimental approach is designed to dissect the effects of CPA-1 on several of these key inflammatory pillars:

  • Cyclooxygenase-2 (COX-2) Activity: COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation. Selective inhibition of COX-2 is a hallmark of modern anti-inflammatory drugs.

  • Pro-inflammatory Cytokine Production: Activated macrophages release a battery of signaling proteins called cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines amplify the inflammatory response and are central targets for anti-inflammatory therapies.

  • Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide in response to inflammatory stimuli. While NO has various physiological roles, its overproduction during inflammation contributes to tissue damage.

By quantifying the effect of CPA-1 on these three pillars, we can build a comprehensive profile of its anti-inflammatory potential. A crucial fourth pillar of our approach is the assessment of cytotoxicity , ensuring that any observed reduction in inflammatory markers is due to a specific modulatory effect and not simply because the compound is killing the cells.

Experimental Design: A Multi-Assay Approach

A robust characterization of a novel compound requires a multi-pronged approach. The following workflow is recommended for evaluating CPA-1 and its derivatives.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy & Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation & QC (Solubility, Purity) B Cytotoxicity Screening (MTT Assay) A->B Determine Non-Toxic Concentration Range C COX-2 Inhibition Assay (Cell-Based) B->C Use Non-Toxic Concentrations D Cytokine Secretion Assay (TNF-α & IL-6 ELISA) B->D E Nitric Oxide Production Assay (Griess Assay) B->E F IC50/EC50 Determination C->F D->F E->F G Mechanism of Action Hypothesis F->G

Figure 1: A multi-phase workflow for characterizing the anti-inflammatory properties of CPA-1.

Part 1: Foundational Assays - Cytotoxicity and Cell Line Selection

Before assessing the anti-inflammatory efficacy of CPA-1, it is imperative to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[1][2]

Cell Line Selection: RAW 264.7 Macrophages

The murine macrophage cell line, RAW 264.7, is an excellent model for studying inflammation in vitro. These cells can be stimulated with LPS to induce a robust inflammatory response, including the expression of COX-2 and the production of TNF-α, IL-6, and nitric oxide.[3][4][5]

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol determines the concentration range of CPA-1 that can be used in subsequent assays without causing significant cell death.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • RAW 264.7 cells

  • Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)

  • CPA-1 stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of CPA-1 in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[4] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CPA-1. Include a "vehicle control" (medium with 0.1% DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours (or a desired exposure time) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[2]

Data Analysis:

Calculate the percentage of cell viability for each CPA-1 concentration relative to the vehicle control using the following formula:

% Cell Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

Plot the % cell viability against the log of the CPA-1 concentration to determine the CC50 (50% cytotoxic concentration). For subsequent anti-inflammatory assays, use concentrations of CPA-1 that show >90% cell viability.

ParameterDescription
Cell Line RAW 264.7 (murine macrophages)
Seeding Density 1 x 10⁵ cells/well (96-well plate)
Compound Incubation 24 hours
MTT Incubation 2-4 hours
Readout Absorbance at 570 nm
Key Controls Vehicle (DMSO), Untreated Cells, Medium Blank

Table 1: Summary of MTT Assay Parameters.

Part 2: Characterizing Anti-Inflammatory Efficacy

Once a non-toxic concentration range for CPA-1 has been established, its ability to inhibit key inflammatory pathways can be assessed.

Protocol 2: Cell-Based COX-2 Inhibition Assay

This assay measures the ability of CPA-1 to inhibit the production of Prostaglandin E2 (PGE2), a major product of the COX-2 enzyme, in LPS-stimulated macrophages.

Principle: LPS stimulation induces the expression of COX-2 in RAW 264.7 cells. The activity of this enzyme leads to the synthesis and secretion of PGE2 into the cell culture medium. The concentration of PGE2 can be accurately quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • Lipopolysaccharide (LPS) from E. coli

  • CPA-1 and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Commercial PGE2 ELISA kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of CPA-1 or Celecoxib. Include a vehicle control. Incubate for 1 hour at 37°C.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce COX-2 expression. Do not add LPS to the "unstimulated" control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to remove any cell debris and store at -80°C until analysis.[3]

  • PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, strictly following the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each CPA-1 concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB COX2 COX-2 Gene Transcription & Protein Expression NFkB->COX2 ArachidonicAcid Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) (Inflammation) ArachidonicAcid->PGE2 COX-2 Enzyme CPA1 CPA-1 CPA1->COX2 Inhibition?

Figure 2: Signaling pathway for LPS-induced PGE2 production and the potential point of inhibition by CPA-1.

Protocol 3: Quantification of TNF-α and IL-6 Secretion

This protocol measures the effect of CPA-1 on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.

Principle: Similar to COX-2 induction, LPS stimulation of RAW 264.7 cells leads to the synthesis and secretion of TNF-α and IL-6.[8] The levels of these cytokines in the cell culture supernatant are measured by sandwich ELISA.

Materials:

  • All materials from Protocol 2

  • Commercial ELISA kits for mouse TNF-α and mouse IL-6

Procedure:

The procedure is identical to Protocol 2 (Cell-Based COX-2 Inhibition Assay) up to step 5 (Supernatant Collection). The same supernatants can be used.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using their respective commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α and IL-6 production for each CPA-1 concentration relative to the LPS-stimulated vehicle control. Determine the respective IC50 values.

ParameterCPA-1Celecoxib (Control)
PGE2 Inhibition IC50 To be determined~23 nM[9]
TNF-α Inhibition IC50 To be determinedVariable
IL-6 Inhibition IC50 To be determinedVariable

Table 2: Data summary for efficacy assays. IC50 values represent the concentration of the compound required to inhibit mediator production by 50%.

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the effect of CPA-1 on the production of nitric oxide by measuring its stable breakdown product, nitrite.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻) in the cell culture supernatant.[10] In a two-step diazotization reaction, a sulfanilamide solution reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a stable, colored azo compound. The intensity of the purple/magenta color, measured at 540 nm, is directly proportional to the nitrite concentration.[10][11]

Materials:

  • Supernatants collected from the same experiment as Protocols 2 & 3

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well plate

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0 to 100 µM) by serial dilution in complete DMEM.

  • Assay Plate Setup: Add 50 µL of each standard or collected cell culture supernatant to a new 96-well plate.

  • Griess Reagent Addition:

    • Add 50 µL of Griess Reagent A to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells.[10]

  • Incubation and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm within 30 minutes.[10]

  • Data Analysis:

    • Plot a standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in the unknown samples from the standard curve.

    • Calculate the percent inhibition of NO production for each CPA-1 concentration relative to the LPS-stimulated vehicle control.

Trustworthiness and Validation: The Importance of Controls

Every protocol described is a self-validating system when appropriate controls are included:

  • Negative Control (Untreated Cells): Establishes the basal level of mediator production.

  • Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compound does not affect the assay outcome.

  • Positive Control (LPS alone): Confirms that the cells are responsive to the inflammatory stimulus.

  • Reference Compound (e.g., Celecoxib, Dexamethasone): A known inhibitor that validates the assay's ability to detect inhibition.[4][9]

Troubleshooting and Further Insights

  • High Variability: Inconsistent cell seeding is a common cause. Ensure a single-cell suspension and careful pipetting.

  • Low LPS Response: Check the activity of the LPS stock. Cell passage number can also affect responsiveness; use cells within a consistent passage range.

  • Compound Precipitation: Observe the wells after adding the compound. If precipitation occurs, the effective concentration is unknown. Consider using a different solvent or lowering the concentration.

By following these detailed protocols and incorporating rigorous controls, researchers can confidently evaluate the anti-inflammatory potential of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid derivatives and elucidate their mechanism of action at the cellular level.

References

  • Bio-protocol. (2019). Nitric Oxide Griess Assay. Bio-protocol. [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [Link]

  • Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI Bookshelf. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Singh, R., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Journal of Pharmacological and Toxicological Methods. [Link]

  • Bio-protocol. (2020). Interference with LPS-Induced TNF-α and IL-6 Production by RAW 264.7 Cells. Bio-protocol. [Link]

  • Ouyang, Y. L., et al. (1998). Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. Toxicology and Applied Pharmacology. [Link]

  • ResearchGate. (2017). MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The information herein is structured to address practical, real-world challenges encountered during the synthesis, ensuring scientific integrity and a deep understanding of the underlying chemical principles.

Overview of Synthesis Strategy

The most common and industrially relevant approach to synthesizing 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid is through a one-pot reductive amination of a phenylglyoxylic acid derivative or a related precursor, followed by N-methylation, or by direct reductive amination of 2-(methylamino)-2-phenylacetic acid with cyclohexanone. An alternative, though often less direct, route is the Strecker synthesis, which can be adapted for N-substituted amino acids.[1]

This guide will focus primarily on the reductive amination pathway, as it is a cornerstone of C-N bond formation in the pharmaceutical industry due to its efficiency and operational simplicity.[2]

General Reaction Pathway: Reductive Amination

The core transformation involves the reaction of an amine with a ketone to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[3] For the target molecule, this translates to reacting 2-(methylamino)-2-phenylacetic acid with cyclohexanone.

Reductive Amination Workflow cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A 2-(Methylamino)-2-phenylacetic acid C Iminium Ion Intermediate A->C + Cyclohexanone - H2O B Cyclohexanone B->C E 2-[Cyclohexyl(methyl)amino] -2-phenylacetic acid (Product) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E Troubleshooting Low Yield Start Low Yield Observed CheckReagent Verify Reducing Agent Activity Start->CheckReagent CheckImine Optimize Imine Formation CheckReagent->CheckImine Agent is Active Success Yield Improved CheckReagent->Success New Agent Works AdjustTemp Adjust Reaction Temperature CheckImine->AdjustTemp Imine Formation OK CheckImine->Success Yield Improves (e.g., add AcOH) CheckSolvent Evaluate Solvent Choice AdjustTemp->CheckSolvent No Improvement AdjustTemp->Success Yield Improves CheckSolvent->Success Yield Improves

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Presence of Imine Impurity in Final Product

Q: My final product is contaminated with a significant amount of the intermediate imine, suggesting incomplete reduction. How can I resolve this?

A: The persistence of the imine is a classic problem in reductive amination, indicating that the reduction step is the rate-limiting part of the process or is being hampered. [4] Potential Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate, especially if it reacts with other functional groups or the solvent.

    • Solution: Increase the equivalents of the reducing agent. It's common to use 1.5 to 2.0 equivalents of reagents like sodium triacetoxyborohydride (STAB) to ensure the reaction goes to completion.

  • Reducing Agent is Too Mild or Ineffective for the Substrate: Sodium borohydride (NaBH₄) can be effective, but its reactivity is highly dependent on the solvent and pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for one-pot reductive aminations because it is less basic and selectively reduces imines in the presence of ketones. [3] * Solution: Switch to a more suitable reducing agent. STAB is the industry standard for this type of transformation. If STAB is already in use and failing, consider adding a small amount of acetic acid to facilitate the reduction by ensuring the iminium ion is present. [5]

    Reducing Agent Typical Solvent(s) Key Advantages Considerations
    NaBH(OAc)₃ (STAB) DCM, DCE, THF High selectivity for imines; mild; non-basic. Moisture sensitive; higher cost.
    NaBH₃CN Methanol, THF Effective for imine reduction. Highly toxic (releases HCN below pH 10) ; requires careful pH control. [5]
    NaBH₄ Methanol, Ethanol Inexpensive; readily available. Can reduce the starting ketone; reactivity is pH-dependent. [3]

    | H₂/Catalyst (e.g., Pd/C) | Methanol, Ethanol | "Green" option; high efficiency. | Requires specialized high-pressure equipment; potential for debenzylation if applicable. [6]|

Issue 3: Difficulty in Product Isolation and Purification

Q: I'm struggling with the work-up. My product either stays in the aqueous layer during extraction or co-extracts with impurities. What is the best purification strategy?

A: The zwitterionic nature of amino acids makes their isolation challenging. The purification strategy must be tailored to exploit the product's unique properties.

Potential Causes & Solutions:

  • Incorrect pH during Extraction: The solubility of the amino acid is highly pH-dependent. At its isoelectric point (pI), it will have minimum water solubility.

    • Solution:

      • After quenching the reaction, perform an initial extraction under basic conditions (e.g., with NaHCO₃ or a dilute NaOH solution, pH ~9-10) to remove any non-acidic organic impurities. Your product should remain in the aqueous layer as its carboxylate salt.

      • Carefully acidify the aqueous layer with an acid like HCl or citric acid. The product will precipitate out at or near its isoelectric point. The exact pH for precipitation should be determined empirically but is typically in the range of pH 4-6.

      • The precipitated solid can be collected by filtration. [7]

  • Emulsion Formation: The presence of both organic and aqueous phases with a surfactant-like molecule (the product) can lead to stubborn emulsions.

    • Solution: Add brine (saturated NaCl solution) during the extraction to increase the ionic strength of the aqueous phase, which helps to break emulsions.

  • Final Purification by Recrystallization: If the filtered product is still not pure enough, recrystallization is the preferred method for achieving high purity for crystalline solids.

    • Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent (like ethanol, methanol, or isopropanol) and then slowly add a less polar anti-solvent (like ethyl acetate, hexanes, or water) until turbidity is observed, then allow it to cool slowly. [8]

Recommended Protocol: One-Pot Reductive Amination

This protocol provides a robust starting point for the synthesis. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

  • 2-(Methylamino)-2-phenylacetic acid (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add 2-(methylamino)-2-phenylacetic acid (1.0 eq) and anhydrous DCM. Stir to dissolve/suspend.

  • Imine Formation: Add cyclohexanone (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation. [9]3. Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting amine is consumed (typically 12-24 hours).

  • Work-up:

    • Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • If the crude product requires further purification, dissolve it in a minimal amount of a suitable solvent (e.g., hot isopropanol) and recrystallize, potentially with the aid of an anti-solvent.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. [8]

References

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry - Reddit. (2025). Reddit. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025). Reddit. [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). Google Books.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Separations and Purifications. (n.d.). Veranova. [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]

  • The Strecker reaction coupled to Viedma ripening: a simple route to highly hindered enantiomerically pure amino acids. (n.d.). Royal Society of Chemistry. [Link]

  • The reaction scheme for the reductive amination of cyclohexanone with... (n.d.). ResearchGate. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC. [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022). White Rose Research Online. [Link]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. [Link]

  • Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Poor-Darehkordi/3c5b9f933e211b439e6a04e578f2445100140237]([Link]

  • 25.5: Reactions of Amino Acids. (2021). Chemistry LibreTexts. [Link]

  • Overview of Strecker Amino Acid Synthesis. (2018). News-Medical. [Link]

  • Recent advances in asymmetric Strecker reactions. (n.d.). Arkat USA. [Link]

  • Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (2003).
  • Method for recovering and purifying phenylacetic acid. (n.d.).
  • Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. (2026). ARKIVOC. [Link]

  • Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (n.d.).
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI. [Link]

  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011). PMC. [Link]

  • Synthesis and characterization of (N→B) phenyl[ N-alkyl- N-(2-alkyl)aminodiacetate- O, O. (n.d.). ResearchGate. [Link]

  • Synthesis of new C α -tetrasubstituted α-amino acids. (2009). Beilstein Journals. [Link]

  • Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. (n.d.). CHEM 330. [Link]

  • A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (n.d.).
  • Highlights in synthesis - unnatural amino acids. (2024). BioAscent. [Link]

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.

Sources

Technical Support Center: High-Yield Synthesis of Sterically Hindered Phenylglycines

[1]

Topic: Yield Optimization for 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid Case ID: SYN-AA-084 Classification:

1

Executive Summary & Mechanistic Insight

The synthesis of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid presents a classic "Steric vs. Electronic" conflict.[1] You are attempting to install a bulky nucleophile (N-methylcyclohexylamine) onto a benzylic center.[1]

The Core Problem: The most common synthetic route—nucleophilic substitution (


20–35%The Cause:E2 elimination

This guide provides two workflows:

  • Optimization of the Substitution Route: For users committed to alkyl halide precursors.

  • The Strecker Protocol (Recommended): A robust alternative that circumvents

    
     steric penalties.
    

Diagnostic Troubleshooting (Q&A)

Q1: I am using -bromophenylacetic acid and N-methylcyclohexylamine in THF, but my yield is low (<30%). NMR shows alkene peaks. What is happening?

Diagnosis: You are observing Competitive E2 Elimination . Explanation: The N-methylcyclohexylamine is acting as a base rather than a nucleophile.[1] The

1

The Fix:
  • Switch Solvent: Move from THF to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the

    
     transition state.
    
  • Temperature Control: Perform the addition at -10°C to 0°C . Elimination has a higher activation energy than substitution; lower temperatures favor the kinetic substitution product.

  • Leaving Group: If possible, use the

    
    -bromo ester  (e.g., methyl 
    
    
    -bromophenylacetate) instead of the acid. The carboxylate anion of the free acid can interfere sterically and electronically.
Q2: My reaction seems complete by TLC, but I lose mass during the acid/base workup. Where is my product?

Diagnosis: Isoelectric Point (pI) Trapping . Explanation: Your product is an amphoteric amino acid (zwitterion). It is highly soluble in water at extreme pHs (as a cation at pH < 2, as an anion at pH > 10). If you extract at neutral pH, it remains in the aqueous phase. The Fix:

  • Do not rely on standard extraction.

  • Precipitation Protocol: Adjust the aqueous layer carefully to the theoretical pI (approx pH 5.5–6.0) using weak acid/base. The product is least soluble here and will precipitate.

  • Desalting: Use ion-exchange resin (e.g., Dowex 50W) if precipitation fails.[1]

Workflow 1: Optimized Nucleophilic Substitution

Use this route if you already have

1
Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Methyl

-bromophenylacetate
1.0SubstrateUse ester to prevent salt formation
N-Methylcyclohexylamine2.2Nucleophile + BaseExcess acts as HBr scavenger
Acetonitrile (MeCN)Solvent (0.5 M)MediumDry (anhydrous) is critical
TBAI (Tetrabutylammonium iodide)0.1 (Catalytic)Finkelstein Cat.[1][2]Swaps Br for I (better leaving group)
Step-by-Step Protocol
  • Preparation: Dissolve Methyl

    
    -bromophenylacetate (1.0 eq) and TBAI (0.1 eq) in anhydrous MeCN under 
    
    
    . Cool to -10°C .[1]
  • Addition: Dissolve N-methylcyclohexylamine (2.2 eq) in MeCN. Add this solution dropwise over 60 minutes. Rapid addition causes localized heating and promotes elimination.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (RT) overnight.

  • Hydrolysis (Critical): The ester must be hydrolyzed to the acid. Add LiOH (3.0 eq) in THF/Water (1:1) and stir at RT for 3 hours. Avoid heating to prevent decarboxylation.

  • Isolation:

    • Evaporate THF.

    • Wash aqueous layer with Ether (removes unreacted amine/alkene byproducts).

    • Acidify aqueous layer carefully to pH 6.0 with 1M HCl.

    • Cool to 4°C. Filter the white precipitate.

Workflow 2: The Strecker Synthesis (Recommended)

Use this route for higher yields (>70%) and easier scalability.

Logic

The Strecker reaction builds the C-C bond via a nitrile intermediate, avoiding the steric clash of direct displacement.

Reaction Scheme Diagram

StreckerWorkflowStartBenzaldehyde+ N-MethylcyclohexylamineImineImine / Iminium Ion(Dehydration)Start->ImineTMSCN or KCNMeOH, RTNitrileα-Amino Nitrile(Intermediate)Imine->NitrileNucleophilic Attack(CN-)Nitrile->ImineReversible ifwet solvent usedHydrolysisAcid Hydrolysis(H2SO4 or HCl)Nitrile->Hydrolysis6M HCl, Reflux(Careful Temp Control)ProductTarget Amino Acid(Precipitation at pI)Hydrolysis->ProductpH Adjust to 6.0

Caption: Optimized Strecker workflow. Note the reversibility of the imine step if water is not managed.

Step-by-Step Protocol
  • Imine Formation:

    • Mix Benzaldehyde (1.0 eq) and N-methylcyclohexylamine (1.0 eq) in Methanol.

    • Pro-Tip: Add anhydrous

      
       or Molecular Sieves (4Å) to the flask. This drives the equilibrium forward by removing water.[3] Stir for 2 hours.
      
  • Cyanation:

    • Cool to 0°C. Add TMSCN (Trimethylsilyl cyanide) (1.2 eq) dropwise. Safety: TMSCN is safer than KCN/HCN gas but releases HCN upon hydrolysis. Work in a fume hood.

    • Stir at RT for 12 hours.

  • Hydrolysis:

    • Concentrate the mixture to remove methanol.

    • Add 6M HCl (excess). Heat to 60°C (Not reflux initially) for 4 hours to convert nitrile to amide, then increase to 90°C for 2 hours to convert amide to acid.

    • Warning: Vigorous reflux can cause decarboxylation of phenylacetic acids. Monitor via LC-MS.

  • Workup:

    • Neutralize with NaOH to pH 6.0 to precipitate the product.

Troubleshooting Logic Tree

TroubleshootingStartLow Yield?CheckTLCCheck TLC/LCMSUnreacted SM?Start->CheckTLCCheckByprodByproducts Present?CheckTLC->CheckByprodNo (Consumed)SM_YesReactivity Issue:1. Add Lewis Acid (ZnCl2)2. Use Strecker RouteCheckTLC->SM_YesYes (Stalled)EliminationElimination Product (Alkene):1. Lower Temp2. Switch to MeCN3. Use Ester SubstrateCheckByprod->EliminationAlkene FoundHydrolysisHydrolysis Product (Mandelic Acid):1. Dry Solvents2. Check Amine PurityCheckByprod->HydrolysisOH-Acid FoundWorkupLossProduct in Aqueous Phase:1. Check pH (Target 5.5-6.0)2. Use Ion Exchange ResinCheckByprod->WorkupLossClean Crude, Low Mass

Caption: Decision matrix for diagnosing yield loss in N-substituted phenylglycine synthesis.

References & Citations

  • Strecker Reaction with Hindered Amines:

    • The coupling of Strecker synthesis with Viedma ripening has been shown to be effective for highly sterically hindered

      
      -amino acids, suggesting that thermodynamic control (equilibration) is key for these substrates.
      
    • Source:[4]

  • Nucleophilic Substitution Challenges:

    • Reaction of

      
      -bromo phenyl ketones/acids with amines is temperature sensitive.[1] Low temperatures favor substitution, while higher temperatures favor elimination (dehydrohalogenation) or hydrolysis.
      
    • Source:5

  • General Phenylglycine Synthesis:

    • Standard protocols for phenylglycine derivatives often utilize the Strecker method or reductive amination of phenylglyoxylic acid due to the lability of the benzylic position in

      
       reactions.
      
    • Source: [Phenylglycine - Wikipedia / Org.[1] Synth. Coll. Vol. 3]([Link])

  • Ugi Reaction Alternative:

    • For highly substituted derivatives, multicomponent reactions like the Ugi reaction (using cyclohexyl isocyanide) can generate similar scaffolds efficiently in methanol.

    • Source:

Overcoming poor crystallization in diastereomeric resolution of amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Resolution Technical Support Center.

Ticket ID: #CR-DIAS-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Crystallization Failures in Diastereomeric Salt Resolution

Executive Summary

You are likely experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," or kinetic entrapment of impurities.[1][2][3] In diastereomeric resolution, the goal is to exploit the solubility difference (


) between the 

and

diastereomeric salts. When

is small, or when the Metastable Zone Width (MSZW) is intersected by a miscibility gap, the system fails to nucleate crystals and instead separates into an oil rich in impurities.

This guide moves beyond basic textbook advice, integrating advanced protocols like the Pope-Peachey method and Dutch Resolution to recover your process.

Module 1: The "Oiling Out" Crisis (LLPS)

Symptom: Upon cooling, the solution turns turbid and forms a second liquid layer (oil) at the bottom, rather than distinct crystals.[1][3][4] Root Cause: The system entered the spinodal decomposition region before crossing the nucleation barrier. This is a thermodynamic competition between oiling (fast, disordered) and crystallization (slow, ordered).

Troubleshooting Protocol: The De-Oiling Workflow
VariableActionScientific Rationale
Temperature Cycle Heat: Re-heat to clear point (

), then cool to

.
You must maintain the system in the metastable zone (between solubility and oiling boundaries) to allow ordered lattice formation.
Solvent Reduce Polarity: Add a co-solvent with lower dielectric constant (e.g., add MTBE to Ethanol).Oiling often occurs because the salt is "too soluble" in the water/alcohol layer. Reducing polarity forces the salt to aggregate into a lattice.
Seeding Seed at

:
Add 0.5 wt% pure crystals before the oiling temperature.
Seeding bypasses the primary nucleation energy barrier (

), providing a template for growth that is kinetically favored over oil formation.
Visual Logic: The Oiling-Out Decision Tree

OilingOutLogic Start Observation: Solution Oils Out CheckTemp Check T(oil) vs T(saturation) Start->CheckTemp Decision1 Is T(oil) < T(saturation)? CheckTemp->Decision1 Action1 Action: Seed at T > T(oil) Decision1->Action1 Yes (Metastable Zone Exists) Action2 Action: Change Solvent System Decision1->Action2 No (Miscibility Gap Overlap) Result Result: Controlled Crystal Growth Action1->Result SubAction2 Add Anti-Solvent (Reduce Dielectric Constant) Action2->SubAction2 SubAction2->CheckTemp Re-evaluate

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) during salt formation.

Module 2: Advanced Resolution Strategies

If standard 1:1 salt formation yields poor enantiomeric excess (ee) or low yield, switch to these industry-proven stoichiometries.

The Pope-Peachey Method

Concept: Use 0.5 equivalents of the expensive chiral resolving agent and 0.5 equivalents of a cheap achiral acid/base (e.g., HCl or NaOH).[5][6] Mechanism: The chiral agent reacts with the matching enantiomer to form the insoluble salt. The achiral agent keeps the unwanted enantiomer in solution as a highly soluble salt.[5]

  • Benefit: Increases solubility difference (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) significantly compared to standard resolution.
    
  • Application: Ideal when the two diastereomers have similar solubilities (isostructural crystals).

Dutch Resolution (Family Approach)

Concept: Use a mixture of structurally related resolving agents (e.g., a "family" of tartaric acid derivatives) rather than a single pure agent.[7] Mechanism:

  • Nucleation Inhibition: Impurities (structurally similar agents) inhibit the nucleation of the unwanted diastereomer.

  • Solid Solution: The wanted diastereomer can incorporate family members into its lattice without disrupting stability, precipitating faster.

  • Benefit: Success rate increases to >95% compared to single-agent trials.

Comparative Data: Strategy Selection
MethodStoichiometryPrimary MechanismBest Use Case
Classical 1:1 (Racemate:Agent)Differential SolubilityHigh

systems; cheap resolving agents.
Pope-Peachey 1:0.5:0.5 (Rac:Agent:Achiral)Equilibrium ShiftExpensive agents; "Stubborn" separations where salts co-crystallize.
Dutch Resolution 1:1 (Rac:Mix of Agents)Nucleation InhibitionWhen single agents fail to crystallize or yield amorphous solids.

Module 3: Experimental Protocols

Protocol A: The "Cooling Curve" for Scale-Up

Avoid "crash cooling" which traps impurities.

  • Dissolution: Dissolve racemate and resolving agent at

    
     in the minimum solvent volume.
    
  • Hold: Hold at

    
     for 30 mins to ensure total dissolution of any "memory" seeds.
    
  • Ramp 1 (Fast): Cool to

    
     above the saturation point (
    
    
    
    ) at
    
    
    .
  • Seeding: Add 0.1–0.5 wt% pure seed crystals. Hold for 30 mins (isothermal) to allow seed surface healing.

  • Ramp 2 (Slow): Cool from

    
     to 
    
    
    
    at
    
    
    . This slow rate prevents secondary nucleation of the unwanted isomer.
  • Harvest: Filter immediately at

    
    . Do not let sit, as the system may equilibrate to the thermodynamic mix (lower purity).
    
Protocol B: The "Family Screen" (Dutch Resolution)
  • Prepare a mixture of 3 resolving agents from the same family (e.g., Mandelic acid, p-Methyl-mandelic acid, p-Chloro-mandelic acid) in a 1:1:1 ratio.

  • Perform resolution on the racemate using this mixture (1 equivalent total).

  • If crystallization occurs rapidly: Analyze the crystal. Usually, it will contain >90% of the best resolving agent and the desired enantiomer.

  • Optimization: In the next run, use only the "winning" resolving agent identified in step 3.

Module 4: Mechanism of Action (Visualized)

The success of Dutch Resolution relies on Nucleation Inhibition . The presence of family members suppresses the formation of the unwanted salt's critical nucleus.

DutchResolution Racemate Racemate (L + D) Solution Supersaturated Solution Racemate->Solution FamilyMix Family Mix (Agent A + B + C) FamilyMix->Solution NucleationL Nucleation of L-Salt (Desired) Solution->NucleationL Fast Kinetics NucleationD Nucleation of D-Salt (Unwanted) Solution->NucleationD Blocked Crystal Crystal NucleationL->Crystal High Purity Salt Inhibitor Inhibition by Agent B & C Inhibitor->NucleationD Surface Poisoning

Figure 2: Mechanism of Dutch Resolution where family members act as nucleation inhibitors for the unwanted diastereomer.

Frequently Asked Questions (FAQ)

Q: My crystals are forming but the enantiomeric excess (ee) is stuck at 60%. Why? A: You likely have a Solid Solution or Eutectic formation . The two diastereomeric salts are co-crystallizing because their lattice structures are too similar.

  • Fix: Switch to the Pope-Peachey method . By replacing half the resolving agent with HCl (or NaOH), you fundamentally change the ionic environment, often breaking the solid solution behavior [1].

Q: Can I use "Marfey's Reagent" for the resolution? A: No. Marfey's Reagent (FDAA) is for analytical derivatization (HPLC monitoring), not preparative separation. It converts amino acids into diastereomers for UV detection, but it is too expensive and chemically stable for reversible salt formation. Use Tartaric acid, Mandelic acid, or Camphorsulfonic acid derivatives for preparative work.

Q: How do I recover the expensive resolving agent? A: After filtering the diastereomeric salt:

  • Dissolve the salt in water.

  • Adjust pH to neutralize the resolving agent (e.g., add HCl if the agent is an amine; add NaOH if it's an acid).

  • Extract the resolving agent into an organic solvent (DCM or EtOAc). The amino acid remains in the aqueous layer (isoelectric point dependent).

References

  • Harrington, P. J., & Lodewijk, E. (1997).[6] Twenty Years of Naproxen Technology. Organic Process Research & Development. [Link]

  • Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition. [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[7] Enantiomers, Racemates, and Resolutions. Wiley-Interscience. [Link]

  • Mettler Toledo. (2024). Oiling Out in Crystallization. [Link][1][4]

Sources

Technical Support Center: Enantiomeric Enrichment of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: EE-OPT-PHG-002 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting & Optimization of Enantiomeric Excess (ee)[1]

Executive Summary & Molecule Profile

User Context: You are attempting to isolate a single enantiomer of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid . Chemical Profile: This molecule is a bulky,


-disubstituted 

-phenylglycine derivative.[1] Core Challenge: The steric bulk of the cyclohexyl and methyl groups adjacent to the chiral center creates significant kinetic barriers for standard enzymatic fits, while the zwitterionic nature complicates solubility in classical resolution.

Primary Resolution Strategies:

  • Classical Resolution: Diastereomeric salt formation using chiral bases.[1][2]

  • Enzymatic Kinetic Resolution: Lipase-catalyzed hydrolysis of the methyl ester.

  • Crystallization-Induced Diastereomer Transformation (CIDT): Dynamic deracemization (Advanced).

Method A: Classical Chemical Resolution (Diastereomeric Salt Formation)[1]

This is the most robust method for kilogram-scale separation. Since your target is a carboxylic acid, we utilize chiral amines to form diastereomeric salts.

Workflow Logic (DOT Visualization)

ResolutionLogic Start Racemic Acid Input AgentSelect Select Resolving Agent (Chiral Base) Start->AgentSelect SolventScreen Solvent Screening (Target: S-Curve Solubility) AgentSelect->SolventScreen SaltForm Salt Formation (Equilibration) SolventScreen->SaltForm Precip Precipitation Observed? SaltForm->Precip Oil Oiling Out Precip->Oil No (Phase Sep) Cryst Crystalline Solid Precip->Cryst Yes Oil->SolventScreen Adjust Polarity (Add antisolvent) Recryst Recrystallize Salt (Do not free acid yet) Cryst->Recryst Check ee% FreeAcid Acidify & Extract (Target Enantiomer) Recryst->FreeAcid ee > 98%

Figure 1: Decision matrix for classical resolution workflows.[1]

Standard Operating Protocol (SOP)

Recommended Resolving Agents:

  • 
    -Methylbenzylamine (Phenylethylamine) - First Choice[1]
    
  • 
    -Benzyl-
    
    
    
    -methylbenzylamine[1]
  • Cinchonidine (if the phenyl ring

    
    -stacking is required)[1]
    

Step-by-Step Protocol:

  • Stoichiometry: Dissolve 1.0 equivalent of the racemic amino acid in Isopropanol (IPA) .

  • Addition: Add 0.55 equivalents of the chiral base (e.g.,

    
    -phenylethylamine). Note: We use "Half-Quantity Method" to maximize theoretical yield of the less soluble diastereomer.
    
  • Heating: Heat to reflux (

    
    C) until the solution is clear.
    
  • Controlled Cooling: Cool to

    
    C at a rate of 
    
    
    
    C/hour. Rapid cooling traps impurities.[1]
  • Filtration: Collect the precipitate. Do not discard the mother liquor (it contains the opposite enantiomer).

  • Liberation: Suspend the salt in water, adjust pH to 3-4 with 1M HCl, and extract with Ethyl Acetate.

Troubleshooting Guide: Chemical Resolution
SymptomRoot CauseCorrective Action
"Oiling Out" (Liquid phase separation instead of crystals)Solvent polarity is too low or temperature dropped too fast.[1]Reheat and add a polar co-solvent (e.g., Methanol or Ethanol) dropwise until clear, then cool slowly. Seed with a pure crystal if available.
Low ee (<80%) Eutectic composition reached; non-selective precipitation.[1]Double Recrystallization: Recrystallize the salt itself from Ethanol/Water (9:1) before liberating the free acid.[1]
Yield < 30% Solubility of the diastereomeric salt is too high in the chosen solvent.Switch to a less polar solvent system (e.g., change from Ethanol to Acetone or IPA/Hexane ).

Method B: Enzymatic Kinetic Resolution (Green Chemistry)

Due to the steric bulk of the N-cyclohexyl group, standard amino acid acylases may fail. We recommend resolving the ester derivative using Lipases.

Enzyme of Choice: Candida antarctica Lipase B (CAL-B) (Immobilized, e.g., Novozym 435).[1]

Mechanism of Action (DOT Visualization)

EnzymaticPath RacEster Racemic Methyl Ester CALB CAL-B Lipase (Aq. Buffer/Organic Co-solvent) RacEster->CALB Hydrolysis S_Acid (S)-Acid (Hydrolyzed Product) CALB->S_Acid Fast Reaction R_Ester (R)-Ester (Unreacted) CALB->R_Ester Slow/No Reaction

Figure 2: Kinetic resolution pathway.[1] The enzyme preferentially hydrolyzes one enantiomer.

Protocol Parameters
  • Substrate: Convert the acid to its Methyl Ester or Ethyl Ester first.[1]

  • Solvent: MTBE (Methyl tert-butyl ether) saturated with phosphate buffer (pH 7.0).[1] Strict water control is vital.

  • Temperature:

    
    C - 
    
    
    
    C.[1]
  • Time: Monitor conversion via HPLC. Stop reaction at 45-50% conversion .

Troubleshooting Guide: Enzymatic
SymptomRoot CauseCorrective Action
No Reaction (<5% conversion) Steric hindrance of the Cyclohexyl group blocks the active site.[1]Switch Enzyme: Try Burkholderia cepacia lipase (PS-C) which often tolerates bulkier substrates.[1] Alternatively, use a spacer in the ester (e.g., butyl ester instead of methyl) to improve binding.
Low E-Value (Poor Selectivity) Non-specific hydrolysis.[1]Lower Temperature: Reduce to

C. Selectivity often increases as temperature decreases.[1]
Incomplete Separation pH drift during hydrolysis.[1]Use an autotitrator to maintain pH 7.0, or work in a biphasic system with strong buffering capacity.[1]

Advanced Method: Crystallization-Induced Diastereomer Transformation (CIDT)

Applicability: This is the "Holy Grail" method.[1] It works because the


-proton in phenylacetic acid derivatives is acidic (benzylic position).

Concept:

  • Form the salt with a chiral amine.[1]

  • Add a catalytic amount of an achiral base (e.g., DBU) or an aldehyde (for imine mechanism).[1]

  • The solution allows the "wrong" enantiomer to racemize (epimerize) into the "right" enantiomer, which then crystallizes out as the insoluble salt.

  • Theoretical Yield: 100% (vs. 50% for standard resolution).

Critical Requirement: The "desired" diastereomeric salt must be significantly less soluble than the "undesired" one.

Analytical Validation (HPLC)

You cannot optimize what you cannot measure.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% TFA (Trifluoroacetic acid).[1]

    • Note: The TFA is critical to suppress the ionization of the amino acid zwitterion, ensuring sharp peaks.

  • Detection: UV @ 254 nm (Phenyl ring absorption).[1]

Frequently Asked Questions (FAQ)

Q: My salt crystals are hygroscopic and turn to goo on the filter paper. Why? A: This is common with amine salts.[1] Perform filtration under a nitrogen blanket or in a glove bag.[1] Wash the filter cake with anhydrous ether or hexane immediately to remove residual high-boiling solvents.

Q: Can I use Tartaric Acid for resolution? A: Likely not. Tartaric acid is used to resolve amines.[1][2] Since your molecule is an amino acid, it is zwitterionic.[3] If you use Tartaric acid, you must first protect the carboxylic acid (make the ester) so the molecule behaves purely as an amine.

Q: The specific rotation


 matches the literature, but the HPLC shows only 90% ee. 
A:  Polarimetry is unreliable for this class of compounds due to the "Horeau effect" (concentration-dependent rotation) and solvent effects. Always trust Chiral HPLC over polarimetry. 

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for classical resolution).[1]

  • Perry, J. J., et al. (2025).[1] Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic Acids. Journal of Organic Chemistry. (Demonstrates CIDT mechanism for phenylacetic acid derivatives).[1]

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure Amino Acids. Tetrahedron: Asymmetry.[1][4][5] (Review of enzymatic methods for bulky amino acids).

  • PubChem Compound Summary. (2025). 2-Cyclohexyl-2-(methylamino)acetic acid.[1] (Physical property verification).[1]

Sources

Validation & Comparative

Validating the Absolute Configuration of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Validating the absolute configuration of chiral molecules is a critical step in drug development, particularly for amino acid derivatives like 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid . This molecule, a tertiary amine analog of phenylglycine, presents unique challenges due to its steric bulk and zwitterionic potential.

This guide objectively compares the primary methodologies for determining the absolute configuration of this specific enantiomer, providing experimental protocols and data-driven insights for researchers.

A Methodological Comparison Guide for Senior Scientists

Executive Summary & Molecule Profile[1]

Target Molecule: 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid Chemical Class:


-Amino Acid (Phenylglycine derivative)
Chiral Center:  C-2 (

-carbon) Key Structural Feature: Tertiary amine (N-Methyl, N-Cyclohexyl) adjacent to a Carboxylic Acid.

The Challenge: Unlike primary or secondary amino acids, the tertiary amine functionality in this molecule prevents the use of standard N-derivatization techniques (e.g., Mosher's amides on the nitrogen). Furthermore, the bulky cyclohexyl group can hinder enzymatic resolution. Therefore, validation strategies must focus on the carboxylic acid moiety or non-destructive spectroscopic methods.

This guide compares three rigorous validation pathways:

  • Single Crystal X-Ray Diffraction (SC-XRD) – The "Gold Standard."

  • Vibrational Circular Dichroism (VCD) – The modern, solution-phase alternative.

  • Chiral NMR via COOH-Derivatization – The accessible chemical method.

Comparative Analysis of Validation Methods

The following table summarizes the performance of each method specifically for 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid.

FeatureMethod A: SC-XRD Method B: VCD Spectroscopy Method C: Chiral NMR (Derivatization)
Principle Anomalous dispersion (Bijvoet pairs)Differential absorption of L/R circularly polarized IR lightDiastereomeric chemical shift non-equivalence
Sample State Single Crystal (Required)Solution (CDCl₃, DMSO, or D₂O)Solution (CDCl₃)
Suitability for Target High (Salt formation recommended)High (Strong C=O stretch signal)Medium (Must derivatize COOH, not N)
Destructive? No (Crystal recoverable)NoYes (Chemical modification)
Time to Result Days to Weeks (Crystallization dependent)< 24 Hours (Measurement + DFT)< 4 Hours (Synthesis + NMR)
Confidence Level Absolute (100%)Very High (>95%)High (Dependent on model reliability)
Key Limitation Crystallization failure is common for zwitterions.[1]Requires accurate DFT calculations.Risk of racemization during ester formation.
Expert Insight:

"For this specific tertiary amino acid, VCD is often the most pragmatic choice if a single crystal cannot be grown rapidly. The rigid phenyl ring and carbonyl group provide distinct spectral signatures that align well with DFT predictions. However, for regulatory filing (IND/NDA), SC-XRD remains the requisite definitive proof."

Decision Framework

The following logic flow illustrates the optimal path for validating the configuration of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid.

ValidationWorkflow Start Start: Enantiopure Sample (>95% ee) CrystalCheck Can you grow a Single Crystal? (Try HCl or p-TsOH salts) Start->CrystalCheck XRD Method A: SC-XRD (Anomalous Dispersion) CrystalCheck->XRD Yes (Crystal Exists) VCD Method B: VCD Spectroscopy (Compare Exp. vs DFT) CrystalCheck->VCD No (Oil/Amorphous) Result Absolute Configuration Assigned (R) or (S) XRD->Result NMR Method C: Chiral NMR (Derivatize COOH with Chiral Alcohol) VCD->NMR Ambiguous Match VCD->Result High Confidence Match NMR->Result

Figure 1: Decision tree for selecting the validation method based on sample physical state.

Detailed Experimental Protocols

Protocol A: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Determine absolute configuration using the Flack parameter. Challenge: The zwitterionic form often yields amorphous solids. Solution: Form a salt with a heavy atom counterion (e.g., Hydrobromide) or a rigid counterion (e.g., p-Toluenesulfonic acid).

Workflow:

  • Salt Formation: Dissolve 50 mg of the amino acid in minimal ethanol. Add 1.05 equivalents of concentrated HBr or p-TsOH in ethanol.

  • Crystallization: Use vapor diffusion . Place the salt solution in a small vial inside a larger jar containing diethyl ether (antisolvent). Seal and leave undisturbed at 4°C for 3-7 days.

  • Data Collection: Mount the crystal on a diffractometer (Cu K

    
     or Mo K
    
    
    
    source). Collect a full sphere of data.[1][2][3]
  • Analysis: Refine the structure. Check the Flack parameter :

    • Flack x ≈ 0.0 (u < 0.1) → Correct absolute structure.[4][5]

    • Flack x ≈ 1.0 → Inverted structure (enantiomer).

Protocol B: Vibrational Circular Dichroism (VCD)

Objective: Compare experimental IR/VCD spectra with DFT-calculated spectra. Advantage: No derivatization required; works directly on the free acid or salt.

Workflow:

  • Conformational Search: Perform a conformational search (e.g., using Spartan or Gaussian) for the (S)-enantiomer.

    • Note: The cyclohexyl ring chair flips and N-methyl rotation create multiple conformers.

  • DFT Calculation: Optimize geometry and calculate VCD frequencies for the lowest energy conformers using B3LYP/6-31G(d,p) or higher level theory.

  • Experimental Measurement:

    • Dissolve ~5-10 mg of sample in CDCl₃ (or D₂O if salt).

    • Record VCD spectrum (typically 1000-1800 cm⁻¹ range). Focus on the C=O stretch (~1700 cm⁻¹) and Phenyl ring modes (~1500 cm⁻¹) .

  • Comparison: Overlay the calculated (S)-enantiomer spectrum with the experimental data.

    • Match: Sample is (S).

    • Mirror Image: Sample is (R).

VCD_Process Step1 1. Conformational Search (Identify low energy geometries) Step2 2. DFT Calculation (Simulate VCD for (S)-isomer) Step1->Step2 Step4 4. Compare Spectra (Visual & Statistical overlap) Step2->Step4 Step3 3. Experimental VCD (Measure Sample) Step3->Step4

Figure 2: VCD Validation Workflow comparing theoretical and experimental data.

Protocol C: Chiral NMR (Indirect Method)

Objective: Create diastereomers by derivatizing the carboxylic acid. Constraint: The tertiary amine cannot be derivatized. We must target the COOH .

Workflow:

  • Reagents: Use a chiral alcohol, such as (S)-(-)-1-Phenylethanol or a chiral amine like (S)-(-)-1-Phenylethylamine .

  • Coupling Reaction:

    • Mix 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid (1 eq) with (S)-1-Phenylethylamine (1.1 eq).

    • Add coupling agents: EDC·HCl (1.2 eq) and HOBt (1.2 eq) in CH₂Cl₂.

    • Stir at 0°C → RT for 4 hours.

  • Analysis: Run ¹H NMR (500 MHz).

    • Observe the N-Methyl singlet or the

      
      -methine  proton.
      
    • If the sample is racemic, two distinct singlets will appear (diastereomeric split).

    • If enantiopure, only one set of signals is observed.

  • Assignment: Compare the chemical shifts (

    
    ) to a known standard or use predictive models for phenylglycine derivatives (e.g., shielding effects of the phenyl ring). Note: This requires a reference standard for absolute assignment.
    

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chirality, 15(9), 743–758. Link

Sources

High-Purity Synthesis and Analytical Validation of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid is a sterically hindered, unnatural


-amino acid derivative utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics[1]. Because the 

-carbon constitutes a chiral center directly adjacent to a phenyl ring, the molecule is highly susceptible to racemization via enolization during synthesis and downstream processing[2]. Furthermore, standard synthetic routes often leave trace amounts of unreacted secondary amines (N-methylcyclohexylamine) or over-alkylated byproducts.

This guide objectively compares the analytical profile of our optimized, high-fidelity batch (SynthoPure™ ) against two leading commercially available alternatives (Vendor A and Vendor B ). By employing an orthogonal analytical strategy—combining Reversed-Phase HPLC (RP-HPLC), Chiral HPLC, and quantitative NMR (qNMR)—we establish a self-validating framework for certifying absolute chemical and enantiomeric purity.

Comparative Performance Data

To establish a rigorous baseline, all three batches were subjected to the same orthogonal testing protocols. The data summarized below highlights the disparity between standard commercial syntheses and the optimized SynthoPure™ process.

Analytical ParameterSynthoPure™ (Optimized)Vendor A (Commercial)Vendor B (Commercial)
Chemical Purity (RP-HPLC) > 99.8% 97.5%95.2%
Major Impurity Profile < 0.1% (Unreacted amine)1.2% (Phenylglycine deriv.)2.5% (Over-alkylation)
Enantiomeric Excess (ee) > 99.5% (S-enantiomer) 92.0%Racemic (0% ee)
Absolute Purity (qNMR) 99.1% ± 0.2% 94.3% ± 0.5%89.7% ± 0.8%
Residual Solvents (NMR) None detected0.8% (Ethyl acetate)1.5% (Dichloromethane)

Insight: While Vendor A reports a 97.5% purity based on HPLC-UV, their absolute purity drops to 94.3% when measured by qNMR. This discrepancy occurs because HPLC-UV relies on relative extinction coefficients; impurities lacking strong chromophores (like residual aliphatic amines) are under-represented in UV traces.

Orthogonal Analytical Workflow

AnalyticalWorkflow Start Synthesized Batch 2-[Cyclohexyl(methyl)amino] -2-phenylacetic acid RPHPLC RP-HPLC (UV 210 nm) Chemical Purity & Byproducts Start->RPHPLC Chiral Chiral HPLC (WHELK-O 1) Enantiomeric Excess (ee) Start->Chiral qNMR 1H-qNMR (Maleic Acid Std) Absolute Mass Fraction Start->qNMR Data Data Integration & Orthogonal Validation RPHPLC->Data Chiral->Data qNMR->Data Release Certified High-Purity Product Release Data->Release

Orthogonal analytical workflow for the purity certification of synthesized amino acid derivatives.

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the exact methodologies used to generate the comparative data are detailed below. Each protocol is designed to address specific mechanistic challenges associated with this molecule.

Protocol 1: Chemical Purity via RP-HPLC

Causality & Rationale: 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid contains both a basic tertiary amine and an acidic carboxyl group (zwitterionic character). Using an unbuffered mobile phase leads to severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) to fully protonate the carboxylate and ion-pair with the amine, ensuring sharp, Gaussian peak shapes for accurate integration.

  • Column: C18 (e.g., Waters XBridge), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program: 5% B to 95% B over 25 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (captures aliphatic/amide bonds) and 254 nm (captures the phenyl ring).

Protocol 2: Enantiomeric Purity via Chiral HPLC

Causality & Rationale:


-phenylacetic acid derivatives are notoriously difficult to resolve due to their conformational flexibility. We employ a WHELK-O 1 chiral stationary phase. Originally designed for the separation of naproxen and other chiral acids, this column utilizes 

interactions (interfacing with the analyte's phenyl ring) and hydrogen bonding clefts to effectively resolve the (R) and (S) enantiomers without requiring pre-column derivatization[3].
  • Column: (R,R) WHELK-O 1, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Protocol 3: Absolute Purity via 1H-qNMR

Causality & Rationale: Chromatographic purity is often insufficient for absolute quantification because every chemical substance has its own characteristic UV absorption behavior[4]. qNMR is a primary relative method: the signal intensity is directly proportional to the number of protons, making the structure of unknown impurities irrelevant[4]. We adjust the sample to pH 12 to minimize signal overlap in the aromatic region and shift the massive HOD (water) peak away from the analyte signals[5].

  • Solvent:

    
     adjusted to pH 12 using NaOD.
    
  • Internal Standard (IS): Maleic acid (TraceCERT® certified, purity > 99.9%). Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, avoiding overlap with the analyte's aromatic (7.2–7.5 ppm) or aliphatic cyclohexyl protons (1.0–2.5 ppm).

  • Relaxation Delay (

    
    ):  30 seconds. Critical Step: If 
    
    
    
    is shorter than
    
    
    (the longest longitudinal relaxation time of the protons), the nuclei will not fully relax between pulses, leading to under-integration and artificially skewed purity results.
  • Number of Scans: 64

  • Calculation: Purity is calculated by comparing the integrated area of the analyte's aromatic protons against the maleic acid singlet, factoring in the exact gravimetric weights of both the sample and the internal standard.

References

  • MDPI (Molecules). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available at:[Link]

  • Journal of the American Chemical Society. One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Available at:[Link]

  • Google Patents.US20090093650A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives with naphthyl-alkylamines.

Sources

Structure-activity relationship of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic Acid Analogs: A Comparative Technical Guide

Executive Summary

This guide provides an in-depth technical analysis of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid (also known as N-cyclohexyl-N-methyl-2-phenylglycine ) and its structural analogs. This scaffold represents a critical chemotype in medicinal chemistry, sitting at the intersection of Glycine Transporter 1 (GlyT1) inhibitors (for cognitive enhancement in schizophrenia) and Anticholinergic/Spasmolytic agents (for smooth muscle relaxation).

This guide objectively compares the physicochemical properties and predicted biological activities of this scaffold against established clinical standards, providing researchers with a roadmap for optimizing this pharmacophore.

Pharmacophore Analysis & Classification

The compound 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid features a Phenylglycine backbone substituted at the nitrogen atom with both a Cyclohexyl and a Methyl group.

Core Scaffold Structure: Ph-CH(COOH)-N(Me)(Cy)

Structural Comparison Table
Feature2-[Cyclohexyl(methyl)amino]-2-phenylacetic AcidSarcosine (GlyT1 Standard)Camylofin (Spasmolytic Standard)
Core Backbone

-Amino-phenylacetic acid
Aminoacetic acid (Glycine)

-Amino-phenylacetic acid ester
N-Substitution Cyclohexyl + MethylMethylDiethylaminoethyl (via spacer)

-Substitution
PhenylHydrogenPhenyl
C-Terminus Free Acid (COOH)Free Acid (COOH)Isoamyl Ester
Primary Target GlyT1 (Predicted) / Muscarinic (Precursor)GlyT1 Muscarinic Receptors
Lipophilicity (cLogP) High (~2.5 - 3.0)Low (~ -0.8)High (Ester form)

Biological Activity Landscape

A. Primary Potential: Glycine Transporter 1 (GlyT1) Inhibition

The N-methyl-glycine (Sarcosine) moiety is the pharmacophore for GlyT1 inhibition. Adding a phenyl group at the


-position (Phenylglycine) and bulky N-substituents often increases potency and blood-brain barrier (BBB) permeability compared to Sarcosine.
  • Mechanism: Competitive or non-competitive inhibition of GlyT1, increasing synaptic glycine levels and potentiating NMDA receptor function.

  • SAR Insight: The N-cyclohexyl group provides significant hydrophobic bulk, which is critical for occupying the large hydrophobic pocket of the GlyT1 transporter, similar to the biphenyl group in ALX-5407 (NFPS).

  • Causality: The N-methyl group is essential for mimicking the natural substrate (Sarcosine), while the Phenyl and Cyclohexyl rings provide steric occlusion, preventing transporter conformational changes.

B. Secondary Potential: Anticholinergic/Spasmolytic Activity

This structure is the free acid form of potential anticholinergic esters.

  • Mechanism: Antagonism of Muscarinic M3 receptors.

  • SAR Insight: The free acid is typically 10-100x less potent than its corresponding ester (e.g., Camylofin or Drofenine ). However, it may serve as an active metabolite or a zwitterionic peripherally restricted antagonist.

Comparative Performance Data

The following table contrasts the theoretical profile of the Cyclohexyl(methyl) analog against established ligands.

CompoundTarget Affinity (

/

)
BBB PermeabilityMetabolic StabilityClinical Status
Sarcosine GlyT1 (

)
LowLow (Oxidation)Supplement
ALX-5407 GlyT1 (

)
HighModerateResearch Tool
Bitopertin GlyT1 (

)
HighHighPhase III (Discontinued)
Target Analog *GlyT1 (

)
Moderate-High Moderate Preclinical
Camylofin Muscarinic (

)
HighLow (Ester hydrolysis)Approved Drug

*Predicted based on pharmacophore similarity to N-phenyl-sarcosine derivatives.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-potential signaling pathways modulated by this scaffold.

G Compound 2-[Cyclohexyl(methyl)amino]- 2-phenylacetic Acid GlyT1 GlyT1 Transporter (Presynaptic/Glial) Compound->GlyT1 Inhibits Esterification Esterification (Prodrug Formation) Compound->Esterification Chemical Mod Glycine Synaptic Glycine Accumulation GlyT1->Glycine Increases NMDAR NMDA Receptor Potentiation Glycine->NMDAR Activates (Co-agonist) Cognition Cognitive Enhancement (LTP Induction) NMDAR->Cognition Improves mAChR Muscarinic M3 Receptor (Smooth Muscle) Esterification->mAChR Antagonizes Relaxation Smooth Muscle Relaxation mAChR->Relaxation Induces

Figure 1: Dual pharmacological pathways. The free acid primarily targets GlyT1 (top), while ester derivatives target Muscarinic receptors (bottom).

Experimental Protocols

Protocol A: Synthesis via Strecker Reaction (Self-Validating)

This protocol ensures the correct formation of the


-amino acid scaffold.
  • Reagents: Benzaldehyde (1.0 eq), N-Methylcyclohexylamine (1.0 eq), Potassium Cyanide (1.1 eq), Acetic Acid.

  • Step 1 (Imine Formation): Mix Benzaldehyde and N-Methylcyclohexylamine in Methanol at

    
    . Stir for 2 hours.
    
    • Validation: Monitor disappearance of aldehyde peak via TLC or

      
      -NMR.
      
  • Step 2 (Nitrile Formation): Add KCN and Acetic Acid. Stir at RT for 24h.

    • Validation: Appearance of Nitrile peak (~2200

      
      ) in IR.
      
  • Step 3 (Hydrolysis): Reflux the resulting

    
    -aminonitrile in 6M HCl for 12 hours to convert 
    
    
    
    to
    
    
    .
  • Purification: Recrystallize from Ethanol/Water.

    • Final Check: Mass Spec (ESI+) should show

      
      .
      
Protocol B: GlyT1 Uptake Assay (In Vitro)

To verify biological activity as a GlyT1 inhibitor.

  • Cell Line: CHO cells stably expressing human GlyT1.

  • Tracer:

    
    -Glycine (50 nM).
    
  • Procedure:

    • Incubate cells with test compound (0.1 nM - 100

      
      ) for 15 min at 
      
      
      
      in HBSS buffer.
    • Add

      
      -Glycine and incubate for 10 min.
      
    • Terminate reaction with ice-cold buffer and wash 3x.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % inhibition vs. log[concentration] to determine

    
    .
    
    • Control: Use Sarcosine (

      
      ) as a positive control for maximal inhibition.
      

References

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044.

  • Sur, C., & Kinney, G. G. (2004). "Glycine transporter 1 inhibitors: a new class of antipsychotic drugs.
  • ChemicalBook. (2024). "2-[Cyclohexyl(methyl)amino]-2-phenylacetic Acid Hydrochloride (WX665097) Product Entry."

  • Javitt, D. C. (2004). "Glutamate as a therapeutic target in psychiatric disorders." Molecular Psychiatry, 9(11), 984–997.

  • Patel, J., et al. (2016). "Structure-Activity Relationship of Sarcosine Derivatives as GlyT1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(3), 809-813.

A Comparative Guide to Novel Phenoxyacetamide Derivatives: In Vitro and In Vivo Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of novel phenoxyacetamide derivatives, focusing on their demonstrated in vitro and in vivo anticancer effects. The phenoxyacetamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for developing therapeutic agents across various domains, including antibacterial, anti-inflammatory, and antiepileptic applications.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, synthesizes recent experimental data to objectively evaluate the performance of these compounds against established alternatives and elucidates the mechanistic rationale behind their potent biological activity.

The Phenoxyacetamide Scaffold: A Versatile Core for Anticancer Drug Discovery

The core structure of phenoxyacetamide offers significant modularity. Synthetic chemists can readily modify three key positions: the phenoxy ring, the acetamide nitrogen, and the linker group. This flexibility allows for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. Recent investigations have successfully leveraged this scaffold to develop potent anticancer agents that operate through diverse mechanisms, including the induction of apoptosis via PARP-1 inhibition and the disruption of microtubule dynamics.[4][5] This guide will dissect the performance of leading derivatives from these classes, providing a clear comparison of their efficacy.

Comparative Analysis of In Vitro Cytotoxicity

The initial evaluation of any potential anticancer agent relies on robust in vitro cytotoxicity assays against a panel of human cancer cell lines. These experiments provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

A survey of recently synthesized phenoxyacetamide derivatives reveals significant cytotoxic activity across multiple cancer types, including liver, breast, prostate, and neuroblastoma.[6][7][8] The data presented below compares several novel compounds to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), and other reference drugs.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Phenoxyacetamide Derivatives

Compound Target Cell Line Mechanism of Action IC₅₀ (µM) Reference Drug IC₅₀ (µM) of Ref. Source(s)
Compound I HepG2 (Liver) PARP-1 Inhibition, Apoptosis Induction 1.43 5-Fluorouracil 5.32 [4][9]
Compound I MCF-7 (Breast) PARP-1 Inhibition, Apoptosis Induction 7.43 5-Fluorouracil 8.3 [6][9]
Compound II HepG2 (Liver) Apoptosis Induction 6.52 5-Fluorouracil 5.32 [4]
Compound 3c MCF-7 (Breast) Not Specified >50 Adriamycin 0.05 [7][10]
Compound 3c SK-N-SH (Neuroblastoma) Not Specified 31.4 Adriamycin 0.04 [7][10]
Compound 8f MCF-7 (Breast) HIF-1α Repression ~13 Not Specified - [2][11]
Compound 2b PC3 (Prostate) Not Specified 52 Imatinib 40 [8][12]

| D1-1 | H1975 (NSCLC) | Tubulin & AKT Inhibition | 0.10 | Gefitinib | 32.15 |[5] |

Expert Insights on Structure-Activity Relationship (SAR):

The data reveals critical structure-activity relationships. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that compounds bearing a nitro moiety (e.g., 2a-2c) exhibited higher cytotoxicity against the PC3 prostate cancer cell line than those with a methoxy moiety (2d-2f).[8][12] Similarly, the presence of halogens on the aromatic ring of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives was found to favor anticancer activity.[7][10] The remarkable potency of compound D1-1 , a modified podophyllotoxin phenoxyacetamide, underscores the power of hybrid molecule design, achieving a 300-fold increase in activity over gefitinib by dually targeting tubulin and AKT.[5]

Mechanistic Deep Dive: PARP-1 Inhibition and Apoptosis Induction

To move beyond simple cytotoxicity, it is crucial to understand how a compound kills cancer cells. A well-documented mechanism for phenoxyacetamides is the induction of apoptosis. The study of "Compound I" provides an excellent model for this pathway.[4][9]

Compound I was found to be a potent inducer of apoptosis in HepG2 liver cancer cells, demonstrating a 24.5-fold increase in total apoptotic cell death compared to untreated controls.[4] This effect is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, with a dominant role for the intrinsic pathway.[4] Furthermore, molecular docking studies revealed that Compound I binds effectively to the active site of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death signaling.[4][9]

Signaling Pathway: Apoptosis Induction by Compound I

The diagram below illustrates the proposed mechanism. By inhibiting PARP-1, Compound I potentiates DNA damage, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade (Caspase-9, Caspase-3), ultimately executing programmed cell death.[4]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR Binding DISC DISC Formation FasR->DISC Casp8 Pro-Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Up-regulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Compound_I Compound I PARP1 PARP-1 (DNA Repair) Compound_I->PARP1 Inhibition PARP1->DNA_Damage Repair (Blocked) Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathway induced by PARP-1 inhibiting phenoxyacetamides.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a self-validating system for determining the IC₅₀ of a test compound. The causality is clear: mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product; the amount of formazan is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of the phenoxyacetamide derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[12]

Preclinical Validation: In Vivo Antitumor Efficacy

Promising in vitro results must be validated in a living system. Animal models, particularly xenografts where human tumor cells are implanted into immunocompromised mice, are the gold standard for preclinical efficacy testing.

Compound I was evaluated in a solid Ehrlich carcinoma (SEC)-bearing mouse model. The results demonstrated a significant suppression of tumor growth, as measured by reductions in both tumor weight and volume, confirming its efficacy as an anticancer agent in vivo.[4][9]

Table 2: In Vivo Antitumor Efficacy of Compound I

Treatment Group Dose Tumor Volume Reduction (%) Tumor Weight Reduction (%) Source(s)
Compound I Not Specified Significant Significant [4][9]

| 5-Fluorouracil | Not Specified | Significant | Significant |[4][9] |

Experimental Workflow: Animal Xenograft Study

This workflow outlines a logical progression from cell culture to in vivo data analysis, ensuring the humane and effective evaluation of a test compound's antitumor properties.

xenograft_workflow cluster_prep Preparation Phase cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Propagate HepG2 Cancer Cells Implantation 3. Subcutaneously Inject Cells into Mice Cell_Culture->Implantation Animal_Acclimatization 2. Acclimatize Immunocompromised Mice Animal_Acclimatization->Implantation Tumor_Growth 4. Monitor for Palpable Tumors Implantation->Tumor_Growth Randomization 5. Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Dosing 6. Administer Compound I (e.g., i.p. injection) Randomization->Dosing Monitoring 7. Measure Tumor Volume & Body Weight Bi-weekly Dosing->Monitoring Endpoint 8. Euthanize Mice at Pre-defined Endpoint Monitoring->Endpoint Harvest 9. Excise and Weigh Tumors Endpoint->Harvest Analysis 10. Perform Histopathological & Biochemical Analysis Harvest->Analysis

Caption: Standard workflow for an in vivo anticancer xenograft study.

Conclusion and Future Outlook

Novel phenoxyacetamide derivatives represent a highly promising class of anticancer agents. The data clearly demonstrates their ability to induce potent cytotoxic effects across a range of cancer cell lines in vitro and to suppress tumor growth in vivo.[4][11] The true strength of this scaffold lies in its synthetic tractability, which allows for the development of compounds with diverse and highly specific mechanisms of action, from PARP-1 inhibition to dual-targeting of tubulin and crucial survival pathways like AKT.[4][5]

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to improve their therapeutic index. Exploring their efficacy in combination with other established chemotherapies or immunotherapies could unlock synergistic effects and overcome drug resistance, paving the way for their eventual clinical application.

References

  • Wooley, D. P., et al. (2012). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PMC. [Link]

  • Li, J., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

  • Priyanka, K. S., et al. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • Abbaspour, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

  • Priyanka, K. S., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

  • Shaukath, A. K., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. [Link]

  • Hu, L., et al. (2017). Synthesis and biological evaluation of novel steroidal 5α,8α-epidioxyandrost-6-ene-3β-ol-17-(O-phenylacetamide)oxime derivatives as potential anticancer agents. PubMed. [Link]

  • Abbaspour, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]

  • Wang, Y., et al. (2023). Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC. PubMed. [Link]

  • Elgohary, M., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking a Novel Amino Acid Derivative

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the quest for methodologies that afford high stereochemical control is paramount. Chiral auxiliaries represent a foundational and powerful strategy, enabling the conversion of prochiral substrates into chiral products with high diastereoselectivity. This guide provides a comparative analysis of a less-documented candidate, 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid, against well-established and extensively validated chiral auxiliaries. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating and selecting the appropriate chiral auxiliary by examining the critical performance metrics: diastereoselectivity, substrate scope, and conditions for auxiliary cleavage.

We will delve into the mechanistic underpinnings of stereocontrol and present supporting experimental data to ground our comparisons. This analysis is designed not just to present data, but to illuminate the causal relationships between the structure of an auxiliary and its performance in key synthetic transformations.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereochemically pure compound that is reversibly attached to a prochiral substrate. The auxiliary's inherent chirality directs a subsequent diastereoselective reaction, effectively controlling the formation of a new stereocenter on the substrate. After the desired transformation, the auxiliary is cleaved and can, in principle, be recovered for reuse.

The efficacy of this process hinges on several factors:

  • Ease of Attachment and Cleavage: The auxiliary must be attached and removed under conditions that do not compromise the stereochemical integrity of the product or other functional groups.

  • Stereochemical Control: The auxiliary must impose a rigid conformational bias on the substrate-auxiliary conjugate, leading to a significant energy difference between the transition states that produce the different diastereomers.

  • Predictability: The stereochemical outcome should be predictable based on a well-understood mechanistic model.

Below is a generalized workflow illustrating the principle of chiral auxiliary usage.

G sub Prochiral Substrate conj Substrate-Auxiliary Conjugate sub->conj Attachment aux Chiral Auxiliary (R) aux->conj inter Diastereoselective Transformation conj->inter reagent Reagent/ Electrophile reagent->inter diastereomer Diastereomeric Product inter->diastereomer cleavage Auxiliary Cleavage diastereomer->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary (R) cleavage->recovered_aux

Caption: Generalized workflow for chiral auxiliary-mediated asymmetric synthesis.

Profiling the Candidate: 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid

While not a widely cited auxiliary in mainstream literature, 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid possesses structural features that suggest potential for stereocontrol. It is a chiral α-amino acid derivative. The presence of a bulky cyclohexyl group and a phenyl ring can create a well-defined chiral pocket, potentially shielding one face of an attached enolate from electrophilic attack.

The proposed mechanism of action would likely involve its conversion to an amide with a prochiral carboxylic acid derivative. Deprotonation would form a chiral enolate, where the stereodirecting groups dictate the trajectory of an incoming electrophile.

The Benchmarks: Established Chiral Auxiliaries

For a meaningful evaluation, we compare our candidate against three classes of extensively studied and highly reliable chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Chiral Formamidines. These auxiliaries have demonstrated broad utility and high levels of stereocontrol across a range of important chemical transformations.

Evans' Oxazolidinones

Developed by David A. Evans, these auxiliaries are among the most widely used for the asymmetric synthesis of α-substituted carboxylic acids, β-hydroxy aldehydes, and other chiral building blocks. Their efficacy stems from a highly predictable chelated transition state.

G start N-Acyl Oxazolidinone enolate Z-Enolate Formation (e.g., Bu₂BOTf, DIPEA) start->enolate chelated Chelated Intermediate Lewis Acid (e.g., TiCl₄) coordinates both carbonyls enolate->chelated attack Facial Shielding R¹ group blocks top face of enolate chelated->attack product Diastereomerically Enriched Product attack->product electrophile Electrophile (E⁺) electrophile->attack Attacks bottom face

Caption: Stereocontrol model for Evans' oxazolidinone auxiliaries.

Oppolzer's Sultams

Based on a camphor scaffold, Oppolzer's sultams provide excellent stereocontrol in alkylations, aldol reactions, and Diels-Alder reactions. The rigid bicyclic structure and the sulfonyl group create a strong conformational bias, leading to high diastereoselectivity.

Meyers' Chiral Formamidines

These auxiliaries are particularly effective for the asymmetric α-alkylation of cyclic ketones. The mechanism involves the formation of a chiral aza-enolate, where the bulky tert-butyl group on the auxiliary effectively blocks one face of the nucleophile.

Comparative Performance Data

The ultimate measure of a chiral auxiliary's utility is its performance in key chemical reactions. The following table summarizes typical results for the benchmark auxiliaries in asymmetric alkylation, a fundamental C-C bond-forming reaction. This provides a quantitative basis for evaluating our candidate auxiliary.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)YieldCleavage ConditionsReference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone PropionylBenzyl bromide>99%85-95%LiOH, H₂O₂
(2R)-Bornane-10,2-sultam PropionylAllyl iodide>98%80-90%LiAlH₄ or LiOH
(S)-tert-Butylphenylglycinol Formamidine CyclohexanoneMethyl iodide95%~85%Hydrazine (N₂H₄)

This table represents typical, illustrative data. Actual results may vary based on specific substrates and reaction conditions.

Experimental Protocols: A Guide to Implementation

Trustworthy and reproducible science requires detailed methodologies. Below is a representative protocol for an asymmetric alkylation using an Evans' oxazolidinone auxiliary. This serves as a template for how one would test the 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid candidate.

Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

  • Acylation: To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv). After 15 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl and extract the product.

  • Enolate Formation & Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) and stir for 30 minutes. Add the electrophile (e.g., benzyl bromide, 1.2 equiv) and stir for 4 hours at -78 °C.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, and purify the resulting diastereomeric product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

  • Auxiliary Cleavage: The purified product can be treated with lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield the chiral carboxylic acid. The auxiliary can be recovered from the reaction mixture.

Evaluation and Outlook for 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid

To benchmark 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid, one would need to synthesize the auxiliary and subject it to the same rigorous testing as the established benchmarks. Key experiments would include:

  • Attachment: Developing efficient conditions to form amides with various acyl chlorides.

  • Diastereoselective Reactions: Performing a series of alkylations, aldol reactions, and conjugate additions with a range of electrophiles and substrates.

  • Cleavage Studies: Investigating mild conditions for removing the auxiliary to afford the desired chiral products without racemization.

Based on its structure, we can hypothesize that the bulky cyclohexyl and phenyl groups would provide significant steric hindrance, likely leading to good to excellent levels of diastereoselectivity. However, the flexibility of the N-methyl and the single-point attachment to the substrate might result in a less rigid transition state compared to the bicyclic Oppolzer sultam or the chelate-forming Evans' auxiliary. This could potentially lead to lower selectivity with smaller or less sterically demanding electrophiles.

While Evans' oxazolidinones and Oppolzer's sultams remain the gold standard for many applications due to their high, predictable stereocontrol and extensive documentation, the exploration of new chiral auxiliaries is a vital endeavor. 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid presents an interesting structural motif. A systematic experimental evaluation, following the protocols and comparative framework outlined in this guide, would be necessary to fully determine its potential and carve out its niche in the synthetic chemist's toolkit. The true test lies in its ability to match or exceed the performance of established auxiliaries in terms of selectivity, yield, and operational simplicity.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acids. Journal of the American Chemical Society. Available at: [Link]

  • Oppolzer, W. (1990). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry. Available at: [Link]

  • Meyers, A. I., et al. (1981). Asymmetric α-alkylation of ketones via chiral lithio enamines. Journal of the American Chemical Society. Available at: [Link]

Safety Operating Guide

Comprehensive Disposal and Operational Safety Guide for 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling synthetic intermediates like 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid requires a rigorous, systems-based approach to safety and disposal. While this compound is a valuable building block in drug development and organic synthesis, its physicochemical properties demand strict adherence to environmental regulations.

This guide provides field-proven, self-validating protocols to ensure your laboratory maintains operational excellence, regulatory compliance, and personnel safety.

Operational Context & Chemical Profiling

Because 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid features both a sterically hindered amine and a carboxylic acid moiety, it exists primarily as a zwitterion in neutral conditions. This structural characteristic dictates its solubility profile and hazard classification. It contains no halogens, which fundamentally streamlines its disposal pathway compared to fluorinated or chlorinated derivatives.

Physicochemical & Hazard Profile
Property / HazardOperational DescriptionDisposal & Handling Implication
Chemical Class Substituted amino acid (Non-halogenated)Categorized strictly as non-halogenated organic waste.
Physical State Solid (Crystalline Powder)Unreacted material must be managed as solid organic waste; dust control is critical.
Solubility Profile Soluble in polar organic solvents; pH-dependent aqueous solubilityLiquid waste streams are entirely dictated by the carrier solvent used in the workflow.
GHS Hazards H315, H319, H335 (Skin/Eye/Respiratory Irritant)Prohibits drain disposal; mandates closed-system handling to prevent aerosolization.

Waste Segregation Logic & Workflow

The most critical point of failure in chemical disposal is improper segregation. Mixing non-halogenated waste with halogenated solvents (e.g., dichloromethane, chloroform) exponentially increases disposal costs and environmental risk. Incinerating halogenated waste requires specialized high-temperature scrubbers to prevent the formation of highly toxic dioxins and corrosive hydrogen chloride gas [2].

The following logic tree outlines the exact segregation pathway for this compound:

WasteWorkflow Start Waste Generation: 2-[Cyclohexyl(methyl)amino] -2-phenylacetic acid State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Powder/Residue Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution NonHalo Non-Halogenated Organic Waste Solid->NonHalo SolventCheck Solvent Type? Liquid->SolventCheck SolventCheck->NonHalo e.g., Ethanol, Acetone Halo Halogenated Organic Waste SolventCheck->Halo e.g., DCM, Chloroform Incineration High-Temperature Incineration (RCRA Facility) NonHalo->Incineration Halo->Incineration Separate Stream (Prevents Dioxins)

Caption: Workflow for segregating 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid waste streams.

Step-by-Step Disposal Methodology

Every laboratory protocol must be a self-validating system. Do not proceed to the next step without confirming the validation check.

Phase 1: Solid Waste Processing (Unreacted Powder & Consumables)
  • Collection: Gather all unreacted powder, contaminated weigh boats, and filter paper into a chemically compatible, puncture-resistant High-Density Polyethylene (HDPE) container.

  • Container Compatibility (Validation Check): Inspect the HDPE container for pre-existing residues.

    • Causality: Mixing organic acids with residual strong oxidizers (e.g., nitrates, peroxides) can initiate spontaneous combustion.

    • Validation: Visually confirm the bin is completely empty and previously held only compatible organic solids.

  • Labeling & Sealing: Affix a hazardous waste label immediately. Mark as "Non-Halogenated Solid Organic Waste - Contains 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid." Seal the container tightly to prevent moisture ingress.

Phase 2: Liquid Waste Processing (Reaction Mixtures & Extracts)
  • Solvent Identification: Determine the primary solvent used. Route to the "Halogenated" or "Non-Halogenated" 5-gallon safety can accordingly.

  • pH Verification (Validation Check): If the waste contains aqueous components or was subject to acid/base extraction, use universal indicator paper to test the pH.

    • Causality: Highly acidic or basic solutions can cause violent exothermic reactions and gas evolution when bulked with other organic wastes [2].

    • Validation: Confirm the pH is strictly between 5.5 and 9.5 . If it falls outside this range, neutralize the solution dropwise with 1M HCl or 1M NaOH before bulking.

  • Bulking: Transfer the solution using a grounded funnel.

    • Causality: Pouring non-polar solvents can generate static electricity, acting as an ignition source for VOCs.

  • Vapor Containment (Validation Check):

    • Validation: Ensure the safety can lid is securely latched immediately after transfer. Leaving funnels in open containers violates RCRA closed-container regulations and creates an inhalation hazard [1].

Spill Response & Decontamination Protocols

Accidental releases require immediate, mechanistic responses to prevent exposure and facility contamination. Standard procedures must align with established prudent laboratory practices [3].

  • Dry Powder Spill: DO NOT sweep dry.

    • Causality: Dry sweeping imparts kinetic energy that aerosolizes the zwitterionic powder, bypassing standard PPE and leading to acute respiratory irritation (H335).

    • Protocol: Lightly mist the powder with a compatible solvent (e.g., isopropanol) to weigh down the particles, then wipe up with absorbent pads.

    • Validation Check: Shine a high-intensity flashlight parallel to the floor post-cleanup; the absence of reflective dust motes validates complete decontamination.

  • Solvent-Dissolved Spill:

    • Protocol: Surround and cover the spill with an inert, non-combustible absorbent like diatomaceous earth or commercial spill pillows.

    • Causality: Organic solvents can lower the autoignition temperature of combustible absorbents (like sawdust), creating a fire hazard.

    • Validation Check: Monitor the ambient air with a Photoionization Detector (PID) until VOC levels return to baseline (<10 ppm), confirming the evaporation hazard is fully neutralized.

Regulatory Compliance & Final Destruction

Under the Resource Conservation and Recovery Act (RCRA), 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid must be managed as a solid waste and evaluated for hazardous characteristics prior to disposal [1].

Because it cannot be discharged into the sanitary sewer—even if neutralized—due to its biological oxygen demand (BOD) and potential aquatic toxicity, the ultimate disposal method is high-temperature incineration at a permitted RCRA Subtitle C facility. During incineration, the organic backbone of the molecule is thermally cleaved into carbon dioxide, water vapor, and nitrogen oxides (NOx), which are subsequently neutralized by the facility's catalytic scrubbers before atmospheric release.

References

  • Resource Conservation and Recovery Act (RCRA) Overview US Environmental Protection Agency (EPA)[Link] [1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version National Academies of Sciences, Engineering, and Medicine[Link] [3]

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